Methyl 6-fluorochroman-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874649-82-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-fluorochroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Methyl 6-fluorochroman-2-carboxylate. This fluorinated derivative of chroman is a significant chiral building block, particularly in the pharmaceutical industry, valued for its role in the synthesis of optically pure compounds.
Core Structure and Properties
This compound possesses a rigid chroman backbone, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a methyl ester group is attached at the 2-position of the dihydropyran ring. This specific arrangement of functional groups is crucial for its chemical reactivity and biological applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value | Reference |
| CAS Number | 874649-82-8 | [1] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.20 g/mol | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 286.8 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. The following tables outline its key spectroscopic features.
Table 2: ¹H NMR Spectral Data
The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (in CDCl₃) | Reference |
| 6.89-6.79 | m | 2H | Aromatic protons (Ar) | [3] |
| 6.77-6.72 | m | 1H | Aromatic proton (Ar) | [3] |
| 4.73-4.69 | m | 1H | Methine proton (-CH-) | [3] |
| 3.79 | s | 3H | Methyl protons (-OCH₃) | [3] |
| 2.87-2.69 | m | 2H | Methylene protons (-CH₂-) | [3] |
| 2.31-2.12 | m | 2H | Methylene protons (-CH₂-) | [3] |
Table 3: Predicted IR and Mass Spectrometry Data
While specific experimental spectra are not widely published, the expected key signals can be predicted based on the compound's functional groups.
| Spectroscopy | Feature | Predicted Range/Value | Reference |
| FT-IR | Ester C=O Stretch | ~1740 cm⁻¹ (strong) | [4] |
| FT-IR | C-O Stretch | Two or more bands in the 1300-1000 cm⁻¹ region | [5] |
| FT-IR | C-F Stretch (Aromatic) | ~1100 cm⁻¹ | [4] |
| FT-IR | Aromatic C=C Stretch | 1600-1475 cm⁻¹ (weak to medium) | [6] |
| MS (EI) | Molecular Ion [M]⁺ | m/z 210 | |
| MS (EI) | Fragmentation | Characteristic loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59). A prominent peak may result from the McLafferty rearrangement.[7] | [7] |
Synthesis and Experimental Protocols
This compound is typically synthesized through the esterification of its corresponding carboxylic acid precursor, 6-fluorochroman-2-carboxylic acid. The overall synthesis pathway often starts from more readily available chemicals.
Protocol 1: Synthesis of 6-Fluorochroman-2-carboxylic Acid
This precursor can be synthesized from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid via hydrogenation.[8]
-
Materials: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g, 0.144 mol), 5% Palladium on carbon (Pd/C, 5 g, wet), Glacial acetic acid (500 mL).
-
Apparatus: Autoclave reactor.
-
Procedure:
-
Combine the starting material, Pd/C catalyst, and glacial acetic acid in an autoclave.
-
Seal the reactor and purge with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas and pressurize to 2.0 MPa.
-
Heat the reactor to 70-80°C while maintaining hydrogen pressure. The reaction is complete when hydrogen consumption ceases.
-
After completion, cool the reactor, release the pressure, and filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The resulting concentrate is poured into petroleum ether and heated to yield a white crystalline solid.
-
Filter and dry the solid to obtain 6-fluorochroman-2-carboxylic acid (Yield: 88.4%).[8]
-
Protocol 2: Esterification to this compound
This protocol describes the final esterification step.[1][3]
-
Materials: 6-fluorochroman-2-carboxylic acid, Methanol, Sulfuric acid (catalytic amount), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 6-fluorochroman-2-carboxylic acid, add methanol and a catalytic amount of sulfuric acid.[1]
-
Stir the mixture at room temperature (20-25 °C) until Thin-Layer Chromatography (TLC) indicates the consumption of the starting carboxylic acid (less than 1%).[3]
-
Neutralize the reaction mixture.[1]
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in THF and concentrate again to remove water via azeotropic distillation.[3]
-
The final product, this compound, is obtained after purification.[1]
-
Biological Activity and Applications
This compound is primarily valued as a chiral building block for synthesizing optically pure molecules in the pharmaceutical industry.[9] Its main application is as a substrate for the enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), which are pivotal intermediates.[9] For instance, these FCCAs are crucial in the synthesis of Nebivolol, a beta-blocker used for treating hypertension.[6][10][11]
Enzymatic Resolution of Racemic MFCC
The chemical resolution of racemic mixtures is often complex and can result in low yields. An efficient enzymatic method has been developed using two specific esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[9] This process allows for the highly enantioselective production of both (S)- and (R)-FCCAs from racemic this compound (MFCC).[9]
-
(S)-FCCA Production: The esterase EstS selectively hydrolyzes the (S)-enantiomer of MFCC, producing (S)-FCCA with an enantiomeric excess (ee) value >99%.[9]
-
(R)-FCCA Production: The esterase EstR selectively hydrolyzes the (R)-enantiomer of MFCC, yielding (R)-FCCA with an ee of 95–96%.[9]
This enzymatic resolution can be performed in a sequential batch process using immobilized cells, offering a green and high-yield alternative to traditional chemical methods.[9]
Conclusion
This compound stands out as a critical intermediate in modern organic and pharmaceutical chemistry. Its well-defined structure and properties, coupled with efficient synthetic and resolution methodologies, make it an invaluable tool for the development of enantiomerically pure active pharmaceutical ingredients. The advancement of enzymatic protocols for its resolution further enhances its utility, aligning with the principles of green chemistry and providing a robust platform for the synthesis of complex therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]
- 4. This compound | 874649-82-8 | Benchchem [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. GCMS Section 6.14 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | C11H7FO4 | CID 14089205 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Methyl 6-fluorochroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluorochroman-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, the 6-fluorochroman core, is a key component in several biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a valuable resource for researchers and scientists in the field. The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Notably, its precursor, 6-fluorochroman-2-carboxylic acid, is a crucial building block in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] Analogs of this scaffold have also been investigated for other biological activities, including as 5-HT1A receptor antagonists and aldose reductase inhibitors.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₃ | N/A |
| Molecular Weight | 210.20 g/mol | [2] |
| CAS Number | 874649-82-8 | [2] |
| Melting Point | Not Available | N/A |
| Boiling Point (Predicted) | Not Available | N/A |
| Density (Predicted) | Not Available | N/A |
| Solubility | Soluble in Dichloromethane, Methanol | N/A |
| Appearance | Oily Mass | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of 6-fluorochroman-2-carboxylic acid. A detailed experimental protocol is provided below, based on established literature procedures.[3]
Synthesis of 6-fluorochroman-2-carboxylic acid
The precursor, 6-fluorochroman-2-carboxylic acid, can be synthesized from p-fluorophenol and dimethyl acetylenedicarboxylate through a multi-step process involving an addition reaction, hydrolysis, cyclization, and subsequent reduction.[1]
Esterification of 6-fluorochroman-2-carboxylic acid
Materials:
-
6-fluorochroman-2-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Purified water
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 6-fluorochroman-2-carboxylic acid in methanol is prepared in a round-bottom flask at room temperature (25-30°C).[3]
-
A catalytic amount of sulfuric acid is added to the solution.[3]
-
The reaction mixture is stirred at room temperature for 3-5 hours.[3]
-
The methanol is distilled off under vacuum at 40-45°C.[3]
-
To the reaction mixture, dichloromethane and purified water are added.[3]
-
The organic layer is separated and washed sequentially with purified water and a sodium bicarbonate solution.[3]
-
The organic layer is then washed again with purified water.[3]
-
The organic layer is dried over sodium sulfate, and the dichloromethane is distilled off under high vacuum.[3]
-
The resulting residue is degassed at 50°C to obtain this compound as an oily mass.[3]
The purity of the resulting ester can be assessed by High-Performance Liquid Chromatography (HPLC).[3] A purity of 99.97% has been reported using this method.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides information on the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are consistent with its chemical structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | m | 3H | Aromatic protons |
| ~4.8 | dd | 1H | H-2 |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.8 | m | 2H | H-4 |
| ~2.2 | m | 2H | H-3 |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170-175 | C=O (ester) |
| ~155-160 (d) | C-6 (bearing F) |
| ~148-152 | C-8a |
| ~120-125 | C-4a |
| ~115-120 (d) | Aromatic CH |
| ~112-117 (d) | Aromatic CH |
| ~75-80 | C-2 |
| ~52-55 | -OCH₃ |
| ~25-30 | C-4 |
| ~20-25 | C-3 |
Note: The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
Experimental Infrared (IR) spectroscopy data is not available in the reviewed literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |
| ~3000-2850 | C-H | Stretching (Aliphatic) |
| ~1750-1735 | C=O | Stretching (Ester) |
| ~1600-1450 | C=C | Stretching (Aromatic) |
| ~1250-1000 | C-O | Stretching (Ester and Ether) |
| ~1150-1000 | C-F | Stretching |
Mass Spectrometry
Experimental mass spectrometry data is not available. The expected molecular ion peak ([M]⁺) for this compound would be at m/z 210.0692, corresponding to the exact mass of the molecule. High-resolution mass spectrometry would be instrumental in confirming the elemental composition.
Biological Activity and Potential Applications
While there are no specific studies detailing the biological activity of this compound, its structural relationship to known bioactive molecules provides insights into its potential applications.
-
Intermediate for Nebivolol: The precursor, 6-fluorochroman-2-carboxylic acid, is a key intermediate in the synthesis of Nebivolol, a cardiovascular drug.[1] This highlights the importance of this compound as a direct precursor in this synthetic route.
-
Potential as a 5-HT1A Receptor Antagonist: Other derivatives of 6-fluorochroman have been investigated as potential antagonists for the 5-HT1A receptor, which is a target for treating anxiety and depression.
-
Potential as an Aldose Reductase Inhibitor: Structurally related chroman derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in the complications of diabetes.
The logical relationship for its primary established role is depicted below.
Caption: Role as a key intermediate in the synthesis of Nebivolol.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals. This guide has summarized its key physicochemical properties, provided a detailed experimental protocol for its synthesis, and outlined its spectroscopic characteristics. While further experimental data, particularly for ¹³C NMR, IR, and mass spectrometry, would be beneficial for a more complete profile, the information presented here provides a solid foundation for researchers working with this compound. The established link to the synthesis of Nebivolol and the potential for other biological activities underscore the importance of continued investigation into this and related fluorinated chroman derivatives.
References
An In-depth Technical Guide to Methyl 6-fluorochroman-2-carboxylate
CAS Number: 874649-82-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Methyl 6-fluorochroman-2-carboxylate (MFCC), a key chiral building block and intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, significant chemical reactions, and its role in the development of therapeutic agents. Particular focus is given to its application as an intermediate in the synthesis of hydroxylated Nebivolol metabolites and its use in innovative enzymatic resolution processes. Safety, handling, and analytical data are also presented to provide a complete profile for laboratory and research applications.
Core Compound Properties
This compound is a fluorinated chroman derivative recognized for its utility in organic synthesis.[1] The presence of a fluorine atom can enhance lipophilicity and metabolic stability, making it an attractive building block for drug discovery.[2] It is primarily used as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[2][3]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 874649-82-8 | |
| Molecular Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.20 g/mol | [1][4] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 286.8 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Purity | >98.0% (GC) | |
| Solubility | Dichloromethane, Methanol | [3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Analytical Data
Key analytical data for structure confirmation is provided below.
| Analysis Type | Data | Source |
| ¹H NMR | δH (400 MHz; CDCl₃) 6.89-6.79 (2H, m, Ar), 6.77-6.76-6.72 (1H, m, Ar), 4.73-4.69 (1H, m), 3.79 (3H, s), 2.87-2.69 (2H, m) , 2.31-2.12 (2H, m) | [3] |
| InChI Key | QAYAXMIKHJVIJM-UHFFFAOYSA-N | [3] |
| SMILES | C1(C(OC)=O)OC2=CC=C(F)C=C2CC1 | [3] |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves a two-step process starting from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The process includes hydrogenation followed by esterification.[3]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (20 g, 96 mmol)[3]
-
Methanesulfonic acid (2 g, 20 mmol)[3]
-
5% Palladium on Carbon (Pd/C) catalyst (2 g)[3]
-
Tetrahydrofuran (THF)[3]
-
Methanol (100 ml)[3]
-
Hydrogen gas[3]
Procedure:
-
Hydrogenation: A mixture of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (20 g), methanesulfonic acid (2 g), and 5% Pd/C catalyst (2 g) in THF is subjected to hydrogenation at 45-55°C under 4 bar of hydrogen pressure. The reaction is monitored by Thin Layer Chromatography (TLC) until hydrogen consumption ceases.[3]
-
Work-up 1: Upon completion, the catalyst is removed by filtration. The reaction mixture is then concentrated to approximately 40 ml under reduced pressure.[3]
-
Esterification: 100 ml of methanol is added to the concentrated residue. The mixture is stirred at 20-25°C until TLC analysis indicates less than 1% of the starting carboxylic acid remains.[3]
-
Work-up 2: The solution is concentrated under reduced pressure. The residue is dissolved in 60 ml of THF and concentrated again to remove water via azeotropic distillation.[3]
-
Final Product: This procedure yields this compound (20 g, 100% yield).[3]
Chemical Reactivity and Applications
This compound is a valuable intermediate for several key chemical transformations. Its primary applications include its role as a precursor for pharmaceutical agents and its use as a substrate for producing high-purity chiral compounds.[3][5]
Application in Nebivolol Metabolite Synthesis
This compound serves as an intermediate in the preparation of hydroxylated metabolites of Nebivolol, a beta-blocker used to treat high blood pressure.[3][6]
Enzymatic Resolution for Chiral Acids
A significant application is its use as a racemic substrate for the enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), which are themselves pivotal chiral building blocks.[5] This innovative method uses two distinct esterases, EstS and EstR, for sequential batch resolution.[5]
Caption: Sequential enzymatic resolution of racemic MFCC into (S) and (R)-FCCA.
System: An aqueous-toluene biphasic system.[5] Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5] Enzymes: Immobilized cells of esterases EstS and EstR, isolated from Geobacillus thermocatenulatus.[5]
Procedure:
-
Sequential Batch Resolution: The process is designed for sequential production. In each batch, only the aqueous phase containing the immobilized enzyme is replaced. The organic phase containing the MFCC substrate is retained.[5]
-
(S)-FCCA Production: The reaction is initiated with immobilized EstS to selectively hydrolyze one enantiomer, producing (S)-FCCA with an enantiomeric excess (ee) >99%.[5]
-
(R)-FCCA Production: After recovering the (S)-FCCA from the aqueous phase, the aqueous phase is replaced with one containing immobilized EstR. This enzyme then hydrolyzes the remaining enantiomer in the organic phase to produce (R)-FCCA with an ee of 95-96%.[5]
-
Productivity: This method allows for high productivity, yielding significant concentrations of optically pure FCCAs over multiple batches. In one study, ten sequential batches yielded 229.3 mM of (S)-FCCA and 224.1 mM of (R)-FCCA within 40 hours, achieving a 93.5% total mole yield.[5]
Reduction to Aldehyde
This compound can be reduced to form 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, another important synthetic intermediate.[7] A common reducing agent for this transformation is Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride).[7]
Caption: Workflow for the reduction of MFCC to its corresponding aldehyde.
Materials:
-
This compound (50 g, 0.238 moles)[7]
-
Methylene dichloride (MDC) (500 ml)[7]
-
70% Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) solution in toluene (77.63 g)[7]
-
Toluene (100 ml)[7]
-
15% aqueous HCl solution (130 ml)[7]
-
Water (250 ml)[7]
Procedure:
-
A solution of this compound in MDC is prepared under a nitrogen atmosphere and cooled to -78°C.[7]
-
In a separate flask, the Vitride solution is prepared in toluene under nitrogen.[7]
-
The Vitride solution is added slowly to the reaction mixture over 3-4 hours, maintaining the temperature between -73 to -78°C.[7]
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at the same temperature.[7]
-
The reaction is then quenched by adding the 15% aqueous HCl solution, followed by water.[7] The product, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, can then be isolated.
Biological and Pharmacological Context
While this compound is not typically used as a final active pharmaceutical ingredient, its structural motif is found in many biologically active molecules. The fluorochroman core is a component of compounds investigated for various therapeutic targets. For instance, different derivatives of 6-fluorochroman have been synthesized and evaluated as potential 5-HT1A receptor antagonists.[8] The pharmacokinetic profile of MFCC suggests it may have high gastrointestinal absorption and the ability to cross the blood-brain barrier, indicating its potential as a scaffold for developing drugs targeting the central nervous system.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazard warnings.
| Safety Information | Details | Source |
| Signal Word | Warning | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[9]
-
Avoid formation of dust and aerosols.[9]
-
Store in a cool, dry place in a tightly sealed container.[9]
-
In case of contact, follow standard first-aid procedures and consult a physician.[9]
References
- 1. This compound | 874649-82-8 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 874649-82-8 | CAS DataBase [m.chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | 874649-82-8 [chemicalbook.com]
- 7. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 8. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acrospharma.co.kr [acrospharma.co.kr]
The Pivotal Role of Methyl 6-Fluorochroman-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-fluorochroman-2-carboxylate, a key chiral building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a chroman nucleus, have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of this compound and its derivatives. It details experimental protocols for key synthetic transformations and biological assays, presents quantitative data in a structured format, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
The chroman ring system is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom into this structure can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a important starting material for the synthesis of a variety of derivatives with potential applications in treating cardiovascular diseases, infectious diseases, central nervous system disorders, and cancer. Its most prominent role is as a key intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist.[3][4] This guide explores the broader medicinal chemistry applications of this versatile compound.
Synthesis of this compound and its Precursors
The synthesis of racemic and enantiomerically pure forms of 6-fluorochroman-2-carboxylic acid and its methyl ester is crucial for their application in drug discovery.
Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid
A common route to 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][6]
Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic Acid [5]
-
Reaction Setup: In a 500 mL autoclave reactor, charge 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of 5% Palladium on carbon (Pd/C) in 150 mL of acetic acid under a nitrogen atmosphere.
-
Hydrogenation: Apply 15-20 kg of hydrogen pressure and heat the reactor to 75-80 °C for 30-35 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture and wash the solid with 25 mL of acetic acid. Concentrate the filtrate under reduced pressure.
-
Purification: To the degassed mass, add toluene and an aqueous solution of NaOH (2.28g in 30 ml water). Stir for 30 minutes and separate the aqueous and toluene layers.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the solid product. Filter, wash with water, and dry to obtain 6-fluorochroman-2-carboxylic acid.
Esterification to this compound
The carboxylic acid is readily converted to its methyl ester via standard esterification procedures.
Enzymatic Resolution of Racemic this compound
Optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids are pivotal for the synthesis of stereospecific drugs. Enzymatic resolution of the racemic methyl ester offers a green and efficient alternative to chemical resolution.[7][8]
Experimental Protocol: Sequential Biphasic Batch Resolution of this compound [7][8]
-
System Setup: A biphasic system is established with an aqueous phase and a toluene phase containing racemic this compound (MFCC).
-
Enzymatic Reaction (Batch 1 - (S)-FCCA): Immobilized cells of EstS (an esterase from Geobacillus thermocatenulatus) are added to the aqueous phase. The reaction proceeds, leading to the selective hydrolysis of the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid ((S)-FCCA), which partitions into the aqueous phase.
-
Product Recovery (Batch 1): The aqueous phase containing (S)-FCCA is removed.
-
Enzymatic Reaction (Batch 2 - (R)-FCCA): A fresh aqueous phase containing immobilized cells of EstR (an esterase from the same organism with opposite enantioselectivity) is added. The reaction hydrolyzes the remaining (R)-MFCC to (R)-6-fluorochroman-2-carboxylic acid ((R)-FCCA).
-
Product Recovery (Batch 2): The aqueous phase containing (R)-FCCA is removed.
-
Recycling: The organic phase with unreacted MFCC is retained and supplemented for subsequent batches. This sequential process can be repeated for multiple batches to achieve high yields of both enantiomers.[8]
Medicinal Chemistry Applications
This compound and its parent acid are versatile starting materials for a range of therapeutic agents.
Cardiovascular Drugs: Nebivolol Synthesis
The most well-documented application is in the synthesis of Nebivolol, a third-generation beta-blocker. The 6-fluorochroman moiety is crucial for its selective β1-adrenergic receptor antagonism.[3][4]
Anti-tubercular Agents
Derivatives of 6-fluorochroman-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis. These compounds are synthesized via the Ugi four-component condensation reaction.
Experimental Protocol: Ugi Four-Component Condensation
-
Imine Formation: 6-Fluorochroman-2-carboxylic acid is reacted with an aryl aldehyde and 3,4,5-trimethoxy amine to form an imine intermediate.
-
Isocyanide Addition: Tert-butyl isocyanide is added to the reaction mixture.
-
Rearrangement: The intermediate undergoes rearrangement to yield the final N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide derivative.
Quantitative Data: Anti-tubercular Activity
| Compound ID | Aryl Substituent | MIC (µM) | IC50 (µM) |
| 5d | 4-Chloro | 70 | 53 |
Data from in vitro screening against Mycobacterium tuberculosis H37Rv.
Mechanism of Action: Inhibition of Tryptophan Biosynthesis
The anti-tubercular activity of some fluorinated compounds is attributed to the inhibition of the tryptophan biosynthesis pathway, which is essential for the survival of M. tuberculosis in the host.[1][9][10][11]
References
- 1. Tryptophan biosynthesis protects mycobacteria from CD4 T-cell-mediated killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Methyl 6-fluorochroman-2-carboxylate
Disclaimer: A comprehensive search of publicly available scientific databases and literature did not yield experimentally determined spectroscopic data (NMR, IR, MS) for Methyl 6-fluorochroman-2-carboxylate. The following guide is therefore based on a theoretical analysis of the compound's structure, incorporating predicted values from established spectroscopic principles and data from analogous compounds. This document is intended to serve as a reference and predictive guide for researchers working with this molecule.
Introduction
This compound is a heterocyclic organic compound with a core chroman structure, which is a common motif in a variety of biologically active molecules. The presence of a fluorine atom and a methyl ester group makes it a valuable intermediate in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed prediction of the spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 6.8 | m | 3H | Aromatic protons |
| ~4.8 | dd | 1H | H-2 |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.9 | m | 2H | H-4 |
| ~2.2 | m | 2H | H-3 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (ester) |
| ~156 (d) | C-6 (C-F coupling) |
| ~150 (d) | C-8a (C-F coupling) |
| ~118 (d) | Aromatic C-H (C-F coupling) |
| ~116 (d) | Aromatic C-H (C-F coupling) |
| ~114 (d) | Aromatic C-H (C-F coupling) |
| ~122 | C-4a |
| ~75 | C-2 |
| ~52 | -OCH₃ |
| ~24 | C-4 |
| ~22 | C-3 |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (ester) stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210.07 | [M]⁺ (Molecular Ion) |
| 151.04 | [M - COOCH₃]⁺ |
| 123.04 | [M - COOCH₃ - CO]⁺ |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 220 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans. Proton decoupling is typically applied.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.
-
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation and Data Acquisition:
-
Record the IR spectrum using an FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets.
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance.
-
-
Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Methyl 6-Fluorochroman-2-carboxylate: A Chiral Building Block for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-fluorochroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the synthesis of complex, stereospecific drugs. The presence of a fluorine atom on the chroman scaffold and a chiral center at the 2-position makes it an attractive starting material for creating molecules with unique pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on its utility in the development of cardiovascular drugs such as Nebivolol. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a practical resource for professionals in drug discovery and development.
Introduction
The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a chiral center, as in this compound, it offers a powerful tool for the enantioselective synthesis of high-value pharmaceutical agents.[1]
This guide will delve into the synthetic routes to obtain racemic this compound, the critical methods for its chiral resolution, and its primary application as a key intermediate.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound typically begins with the preparation of its parent carboxylic acid, 6-fluorochroman-2-carboxylic acid, followed by esterification.
Synthesis of 6-Fluorochroman-2-carboxylic Acid
A common route to 6-fluorochroman-2-carboxylic acid starts from p-fluorophenol. The process involves a series of reactions to construct the chroman ring system.[1]
Esterification to this compound
The carboxylic acid is then esterified to yield the methyl ester. This is a standard procedure often carried out with high efficiency.
Experimental Protocol: Esterification of 6-Fluorochroman-2-carboxylic Acid
-
Materials: 6-fluorochroman-2-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 6-fluorochroman-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography if necessary.[2]
-
Chiral Resolution of this compound
The separation of the racemic mixture into its individual enantiomers, (S)-methyl 6-fluorochroman-2-carboxylate and (R)-methyl 6-fluorochroman-2-carboxylate, is the most critical step in its utilization as a chiral building block. Both enzymatic and chemical resolution methods have been successfully employed.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining the enantiopure forms. This method typically involves the use of lipases or esterases that selectively hydrolyze one enantiomer of the methyl ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
A particularly effective method utilizes two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, to sequentially resolve the racemic this compound (MFCC).[3]
Experimental Protocol: Sequential Biphasic Batch Resolution of Racemic MFCC [3]
-
Enzymes: Immobilized cells of E. coli expressing EstS and EstR.
-
Reaction System: An aqueous-toluene biphasic system.
-
Procedure:
-
Batch 1 (Production of (S)-6-fluorochroman-2-carboxylic acid):
-
The organic phase (toluene) containing racemic MFCC is mixed with an aqueous phase containing immobilized EstS cells.
-
The reaction is carried out at a controlled temperature and pH. EstS selectively hydrolyzes (S)-MFCC to (S)-6-fluorochroman-2-carboxylic acid, which partitions into the aqueous phase.
-
After the desired conversion, the aqueous phase containing the (S)-acid is separated.
-
-
Batch 2 (Production of (R)-6-fluorochroman-2-carboxylic acid):
-
A fresh aqueous phase containing immobilized EstR cells is added to the organic phase, which is now enriched with (R)-MFCC.
-
EstR selectively hydrolyzes the remaining (R)-MFCC to (R)-6-fluorochroman-2-carboxylic acid.
-
The aqueous phase containing the (R)-acid is then separated.
-
-
Work-up: The respective enantiopure carboxylic acids are recovered from the aqueous phases by acidification and extraction. The unreacted enantiopure methyl ester can be recovered from the organic phase.
-
Table 1: Quantitative Data for Enzymatic Resolution of Racemic MFCC [3]
| Enantiomer | Esterase | Enantiomeric Excess (ee) of Acid | Yield (Total Mole) |
| (S)-FCCA | EstS | >99% | 93.5% (over 10 batches) |
| (R)-FCCA | EstR | 95-96% | 93.5% (over 10 batches) |
Chemical Resolution
Chemical resolution typically involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. While this method is well-established for the parent carboxylic acid, the principle can be adapted for the ester after hydrolysis.
Resolving Agents for 6-Fluorochroman-2-carboxylic Acid:
Experimental Protocol: Chemical Resolution of 6-Fluorochroman-2-carboxylic Acid (Illustrative) [1]
-
Materials: Racemic 6-fluorochroman-2-carboxylic acid, (R)-(+)-α-methylbenzylamine, suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the racemic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.
-
Allow the diastereomeric salts to form and crystallize. The salt of one diastereomer will preferentially precipitate.
-
Isolate the crystals by filtration.
-
Liberate the enantiomerically pure carboxylic acid from the salt by treatment with an acid (e.g., HCl).
-
The other enantiomer can be recovered from the mother liquor.
-
The resolved carboxylic acid can then be re-esterified to the methyl ester as described in section 2.2.
-
Application as a Chiral Building Block: Synthesis of Nebivolol
The most prominent application of the enantiomers of this compound is in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension. Nebivolol is a racemic mixture of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol. The synthesis requires both the (S) and (R) enantiomers of 6-fluorochroman derivatives.
The general synthetic strategy involves the conversion of the enantiopure this compound into a key epoxide intermediate. Two different epoxide diastereomers are synthesized, one from (S)-methyl 6-fluorochroman-2-carboxylate and the other from the (R)-enantiomer. These epoxides are then coupled to construct the final Nebivolol molecule.
Table 2: Key Transformations in the Synthesis of Nebivolol from this compound
| Starting Enantiomer | Key Intermediate | Subsequent Steps |
| (S)-Methyl 6-fluorochroman-2-carboxylate | (S)-6-fluoro-2-oxiranyl-chroman | Ring-opening and coupling |
| (R)-Methyl 6-fluorochroman-2-carboxylate | (R)-6-fluoro-2-oxiranyl-chroman | Ring-opening and coupling |
Visualizations
Logical Workflow: From Racemate to Chiral Building Block
Caption: Chiral resolution pathways for this compound.
Experimental Workflow: Enzymatic Resolution
Caption: Sequential biphasic enzymatic resolution workflow.
Signaling Pathway: β1-Adrenergic Receptor
Caption: Simplified β1-adrenergic receptor signaling pathway targeted by Nebivolol.
Conclusion
This compound is a valuable and versatile chiral building block. The development of efficient enzymatic resolution methods has made the enantiomerically pure forms more accessible, paving the way for their use in complex pharmaceutical syntheses. Its role in the production of Nebivolol highlights the importance of such chiral intermediates in modern drug development. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis, resolution, and application of this important molecule. Further exploration of its utility in the synthesis of other bioactive compounds is a promising area for future research.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. RU2392277C2 - Method of nebivolol racemate obtainment - Google Patents [patents.google.com]
Potential Therapeutic Targets for 6-Fluorochroman Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluorochroman scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its unique stereoelectronic properties, conferred by the fluorine atom and the chroman ring system, have led to the development of potent and selective modulators of key physiological pathways. This technical guide provides an in-depth analysis of the identified therapeutic targets for 6-fluorochroman compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.
Identified Therapeutic Targets
Extensive research has identified three primary therapeutic targets for 6-fluorochroman derivatives:
-
Serotonin 1A (5-HT1A) Receptor: Novel 6-fluorochroman derivatives have been synthesized and evaluated as potent antagonists of the 5-HT1A receptor, a key target for the treatment of anxiety and depression.
-
Beta-1 Adrenergic Receptor (β1-AR): The 6-fluorochroman-2-carboxylic acid moiety is a crucial building block in the synthesis of Nebivolol, a highly selective β1-AR antagonist used in the management of hypertension.
-
P2Y6 Receptor: 2H-chromene derivatives, including 6-fluoro analogs, have been identified as antagonists of the P2Y6 receptor, a G protein-coupled receptor implicated in inflammation and other pathological processes.
Quantitative Data Summary
The following tables summarize the quantitative data for 6-fluorochroman compounds and their derivatives against the identified therapeutic targets.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Antagonism of 6-Fluorochroman Derivatives
| Compound | Structure | R | Ki (nM)¹ | Antagonism (IC50, nM)² |
| Lead Compound | N/A | H | 0.22[1] | 13[1] |
| 31n | N/A | 1,3-benzodioxole | N/A | N/A |
¹Competition for [³H]8-OH-DPAT binding in rat hippocampal membranes. ²Inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing the human 5-HT1A receptor.
Table 2: Beta-1 Adrenergic Receptor Binding Affinity of Nebivolol
| Compound | Structure | Target | Ki (nM) | Selectivity (β2/β1 ratio) |
| Nebivolol | N/A | β1-Adrenergic Receptor | 0.9 | 50 |
Data from rabbit lung membrane preparations.
Table 3: P2Y6 Receptor Antagonism of 2H-Chromene Derivatives
| Compound | Structure | R | IC50 (µM)¹ |
| 11 | N/A | 6-fluoro | 1-2 |
| 12 | N/A | 6-chloro | 1-2 |
| 27 | N/A | 6,8-difluoro | 2.99 |
¹Antagonism of UDP-induced Ca²⁺ transients in human P2Y6R-expressing astrocytoma cells.
Signaling Pathways
Understanding the signaling pathways associated with each therapeutic target is crucial for elucidating the mechanism of action of 6-fluorochroman compounds.
Beta-1 Adrenergic Receptor Signaling
Activation of the β1-adrenergic receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.
Beta-1 Adrenergic Receptor Signaling Pathway
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
5-HT1A Receptor Signaling Pathway
P2Y6 Receptor Signaling
The P2Y6 receptor is coupled to Gq/11 proteins. Its activation by UDP leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
P2Y6 Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.
-
Objective: To determine the inhibitory constant (Ki) of 6-fluorochroman derivatives for the 5-HT1A receptor.
-
Materials:
-
Membrane Preparation: Rat hippocampal membranes.
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Test Compounds: 6-fluorochroman derivatives dissolved in a suitable solvent.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]8-OH-DPAT, and 10 µM 5-HT.
-
Competition Binding: Membrane preparation, [³H]8-OH-DPAT, and varying concentrations of the test compound.
-
-
Incubate the plate at 25°C for 90 minutes.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Protocol 2: Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of a compound to antagonize the Gαi-mediated inhibition of adenylyl cyclase.
-
Objective: To determine the functional antagonist activity (IC50) of 6-fluorochroman derivatives at the 5-HT1A receptor.
-
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin.
-
Agonist: 8-OH-DPAT.
-
Test Compounds: 6-fluorochroman derivatives.
-
Assay Buffer: Appropriate cell culture medium.
-
cAMP Detection Kit: Commercially available kit (e.g., TR-FRET, ELISA).
-
-
Procedure:
-
Seed CHO-h5-HT1A cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a specified time.
-
Add a fixed concentration of the agonist (8-OH-DPAT) to all wells except the basal and forskolin-only controls.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 40 minutes) at 37°C.[3]
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
The antagonist activity is determined by the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 value from the concentration-response curve.
-
Adenylyl Cyclase Assay Workflow
Protocol 3: Intracellular Calcium Mobilization Assay
This assay is used to determine the antagonist activity of compounds at Gαq-coupled receptors like the P2Y6 receptor.
-
Objective: To measure the ability of 2H-chromene derivatives to inhibit UDP-induced intracellular calcium mobilization.
-
Materials:
-
Cells: Human astrocytoma cells expressing the human P2Y6 receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Agonist: Uridine diphosphate (UDP).
-
Test Compounds: 2H-chromene derivatives.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated injection.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM dye by incubating with a dye-loading solution for 1 hour at 37°C.[4]
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of the test compound (potential antagonist) to the wells and incubate for a specified period.
-
Initiate the measurement of fluorescence intensity.
-
After establishing a baseline reading, inject a fixed concentration of the agonist (UDP) into the wells.
-
Continue to measure the fluorescence intensity to record the calcium transient.
-
The antagonist activity is determined by the reduction in the UDP-induced fluorescence signal.
-
Calculate the IC50 value from the concentration-response curve.
-
Calcium Mobilization Assay Workflow
Conclusion
The 6-fluorochroman scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The identified activities at the 5-HT1A, β1-adrenergic, and P2Y6 receptors highlight the broad therapeutic potential of this chemical class. This technical guide provides a comprehensive overview of the current state of research, including quantitative data, signaling pathways, and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-fluorochroman derivatives are warranted to unlock their full therapeutic potential.
References
- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
An In-depth Technical Guide to the Discovery and Synthesis of Chroman-2-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure found in a vast array of natural products and biologically active molecules.[1] Its derivatives are integral to compounds like the E vitamins (tocopherols), demonstrating significant antioxidant properties.[1] A key subclass of these compounds, chroman-2-carboxylate esters, and their parent carboxylic acids, are crucial chiral building blocks in medicinal and process chemistry. The stereochemistry at the C2 position is often critical for the pharmacological activity of the final compound.[2]
Historically, one of the earliest methods for the synthesis of the related chromone structures involved the decarboxylation of chromone-2-carboxylic acid.[3] Modern synthetic efforts, however, have focused on developing highly efficient and stereoselective routes to access enantiomerically pure chroman-2-carboxylates. A prominent example of a biologically significant chroman-2-carboxylic acid is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E widely used as a standard for antioxidant activity.[4] This guide details the core modern synthetic strategies, presents key quantitative data, provides detailed experimental protocols, and visualizes the associated workflows and biological pathways.
Core Synthetic Strategies
The enantioselective synthesis of chroman-2-carboxylate esters is paramount for their use in drug development. The most effective contemporary methodologies focus on creating the chiral center at the C2 position with high fidelity.
Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition
A highly direct and efficient method for synthesizing chiral chroman-2-carboxylates is the asymmetric intramolecular oxa-Michael addition.[5] This approach utilizes a prochiral substrate, typically an (E)-3-(2-hydroxyphenyl)acrylate derivative, which undergoes cyclization catalyzed by a small chiral organic molecule.[3] Bifunctional organocatalysts, such as those derived from cinchona alkaloids containing both a Lewis basic site (to deprotonate the phenol) and a Brønsted acidic site (to activate the Michael acceptor), are particularly effective in controlling the stereochemical outcome of the ring-closing reaction.[2][3]
Asymmetric Hydrogenation
Another powerful strategy involves the asymmetric hydrogenation of a chromone precursor, specifically a chromone-2-carboxylate ester.[5] This method employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand (e.g., (S)-BINAP). The precursor, ethyl 4-oxochromene-2-carboxylate, is synthesized and then subjected to high-pressure hydrogenation, which reduces the double bond to form the chiral chroman ring with high enantioselectivity.[5]
Enzymatic Kinetic Resolution
Kinetic resolution offers a bio-catalytic route to separate enantiomers from a racemic mixture. In this method, racemic ethyl chroman-2-carboxylate is treated with an enzyme, typically an immobilized lipase such as Candida antarctica lipase B (Novozym 435).[2][5] The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired, unreacted enantiomer (e.g., the (S)-ester) in high enantiomeric excess. The reaction is typically stopped at around 50% conversion to maximize the enantiopurity of both the remaining ester and the formed acid.[2]
Data Presentation: A Comparative Overview
Quantitative data from various synthetic and biological studies are summarized below for clear comparison.
Table 1: Organocatalytic Synthesis of Chroman Derivatives
| Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |
| Cinchona-alkaloid thiourea | Ethyl (E)-3-(2-hydroxyphenyl)acrylate | 85-95 | 90-98 | [2] |
| Bifunctional squaramide | 2-Naphthol and 2,4-dienal | up to 92 | up to 96 | [6] |
| (S)-Diphenylprolinol TMS ether | (E)-2-hydroxyaryl-2-oxobut-3-enoate | up to 96 | >99 | [4] |
Table 2: Biological Activity of Chroman Derivatives
| Compound ID/Name | Cancer Cell Line | Activity Type | Value (µM) | Reference |
| Compound 6i (Chroman deriv.) | MCF-7 (Breast) | GI₅₀ | 34.7 | [7] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Breast) | GI₅₀ | 14.8 | [7] |
| Chroman carboxamide 5k | MCF-7 (Breast) | GI₅₀ | 40.9 | [7] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | IC₅₀ | 1.5 | [1] |
| HHC (Chroman deriv.) | A2058 (Melanoma) | IC₅₀ | 0.34 | [7] |
Experimental Protocols
Detailed methodologies for key synthetic procedures are provided below.
Protocol 1: Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition[2][3]
-
Preparation of Starting Material: The precursor, ethyl (E)-3-(2-hydroxyphenyl)acrylate, is synthesized via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate in the presence of a base like sodium hydride. The product is purified by column chromatography.[8]
-
Asymmetric Cyclization: To a solution of ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under an inert atmosphere, the chiral cinchona-alkaloid-based thiourea catalyst (0.05 mmol, 5 mol%) is added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or as optimized) for 24-48 hours. The progress is monitored by thin-layer chromatography (TLC).
-
Purification and Analysis: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the enantiomerically enriched ethyl chroman-2-carboxylate. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-Carboxylate[2]
-
Preparation of Racemate: Racemic ethyl chroman-2-carboxylate is synthesized via a standard acid-catalyzed cyclization of ethyl (E)-3-(2-hydroxyphenyl)acrylate and purified by column chromatography.
-
Enzymatic Hydrolysis: A suspension of racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) is prepared in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). Immobilized lipase from Candida antarctica (Novozym 435, 100 mg) is added.
-
Reaction Monitoring: The mixture is stirred in a temperature-controlled shaker (e.g., 30 °C). The reaction is monitored by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. The reaction is stopped at approximately 50% conversion.
-
Work-up and Separation: The enzyme is removed by filtration and washed with ethyl acetate. The filtrate is transferred to a separatory funnel. The organic layer, containing the unreacted (S)-ester, is separated. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 30 mL) to recover the (R)-chroman-2-carboxylic acid.
-
Purification: The organic layers for the ester and the acid are separately dried over anhydrous sodium sulfate and concentrated to yield the enantiopure products. Further purification can be performed by column chromatography if necessary.[2]
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow Visualization
The following diagram illustrates the general workflow for the organocatalytic synthesis of a chiral chroman-2-carboxylate ester.
Biological Pathway Visualization
Certain chroman derivatives exhibit anticancer activity by selectively inhibiting Sirtuin 2 (SIRT2), a histone deacetylase.[1] This inhibition prevents the deacetylation of the tumor suppressor protein p53, leading to its accumulation and the activation of apoptosis (programmed cell death).
References
- 1. Chromane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid | 53188-07-1 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Drug Discovery
Introduction
The introduction of fluorine into heterocyclic molecules represents a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This strategic incorporation is not a matter of chance but a deliberate design element to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4][5] This guide provides an in-depth technical overview of the role of fluorinated heterocyclic compounds in drug discovery, focusing on key examples, experimental methodologies, and the underlying principles that make this chemical space so fruitful for the development of novel therapeutics.
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are themselves fundamental building blocks in drug design, present in roughly 85% of all bioactive molecules.[1][6] When the unique properties of fluorine are combined with the diverse chemical space of heterocycles, the resulting fluorinated heterocyclic compounds often exhibit superior druglike properties.[2]
The Physicochemical Impact of Fluorination
The strategic placement of fluorine atoms can lead to several beneficial modifications of a drug candidate's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger (around 116 kcal/mol) than a carbon-hydrogen bond (approximately 99 kcal/mol).[1] This increased bond strength makes the site of fluorination more resistant to metabolic attack, particularly by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved bioavailability.[3][5]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of nearby basic functional groups, such as amines. By reducing the basicity of a molecule, its lipophilicity at physiological pH can be increased, leading to improved cell membrane permeability and oral absorption.[2][3]
-
Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein.[3][5] Fluorine can participate in favorable electrostatic interactions, including dipole-dipole interactions and weak hydrogen bonds, with amino acid residues in the protein's binding pocket.[7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can be exploited to lock a drug candidate into its bioactive conformation, thereby increasing its potency and selectivity.
-
Altered Lipophilicity: The effect of fluorination on lipophilicity is complex and depends on the context of the molecule. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it.[][9] This allows for fine-tuning of a compound's solubility and permeability.
Case Study 1: Selective COX-2 Inhibitors - The Story of Celecoxib
A prime example of a successful fluorinated heterocyclic drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its development was a landmark in rational drug design, targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme, which plays a protective role in the gastrointestinal tract.[10]
Mechanism of Action of Celecoxib
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] The trifluoromethyl (-CF3) group on the pyrazole ring of Celecoxib is crucial for its selectivity. It fits into a side pocket of the COX-2 active site that is not present in COX-1, leading to a higher binding affinity for the target enzyme.
The signaling pathway of COX-2 inhibition by Celecoxib is depicted below:
Quantitative Data: Bioactivity of Celecoxib
The selectivity of Celecoxib for COX-2 over COX-1 is a key determinant of its therapeutic profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 2.5 | 5.1 | 0.5 |
| Aspirin | 0.1 | 1.2 | 0.08 |
Data are representative and may vary depending on the specific assay conditions.
Experimental Protocols
A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Celecoxib.
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In separate wells of a microplate, pre-incubate the COX-1 or COX-2 enzyme with each dilution of the test compound or vehicle control for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Case Study 2: Fluoroquinolone Antibiotics
The fluoroquinolones are a broad-spectrum class of antibiotics that are highly effective against a wide range of bacterial pathogens. The presence of a fluorine atom at the C6 position of the quinolone ring system is a defining feature of this class and is critical for their potent antibacterial activity.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][] These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV, which is involved in the decatenation of daughter chromosomes following DNA replication.
By forming a stable ternary complex with the enzyme and the bacterial DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[4][11]
The mechanism of action of fluoroquinolones is illustrated in the following diagram:
Experimental Workflow for In Vitro Metabolic Stability Assessment
A crucial step in early drug discovery is to assess the metabolic stability of new chemical entities. A common in vitro method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
The general workflow for such an assay is outlined below:
Conclusion
The incorporation of fluorine into heterocyclic scaffolds is a powerful and well-established strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, often leading to compounds with enhanced efficacy and safety profiles. A thorough understanding of the principles of fluorine chemistry, coupled with robust synthetic and analytical methodologies, is essential for leveraging the full potential of fluorinated heterocyclic compounds in the development of the next generation of therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, so too will the opportunities for innovation in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. zenodo.org [zenodo.org]
- 7. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 6-fluorochroman-2-carboxylate from 6-fluorochroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 6-fluorochroman-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the Fischer esterification of 6-fluorochroman-2-carboxylic acid using methanol in the presence of a strong acid catalyst.[2][3] This method is a reliable and straightforward approach for producing the desired methyl ester.[4] The protocol includes reaction setup, purification, and characterization of the final product.
Introduction
6-Fluorochroman-2-carboxylic acid and its derivatives are important building blocks in medicinal chemistry, notably as intermediates in the synthesis of cardiovascular drugs like Nebivolol.[1] The conversion of the carboxylic acid to its methyl ester is a crucial step to facilitate further chemical transformations. The Fischer-Speier esterification is a classic and widely used method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7] This process is an equilibrium reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed.[6][8]
This application note details a robust protocol for the synthesis of this compound, outlining the necessary reagents, conditions, and analytical methods for characterization.
Reaction Scheme
Figure 1: Fischer esterification of 6-fluorochroman-2-carboxylic acid.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Fluorochroman-2-carboxylic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluorochroman-2-carboxylic acid (e.g., 10.0 g, 1.0 eq).
-
Add anhydrous methanol (e.g., 100 mL, excess) to the flask.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (e.g., 0.5 mL, catalytic amount) dropwise to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM, e.g., 100 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 6-Fluorochroman-2-carboxylic acid | 196.18 | 10.0 | 0.051 | 1.0 |
| Methanol | 32.04 | ~79 | ~2.47 | Excess |
| Sulfuric Acid | 98.08 | ~0.92 | ~0.009 | Catalytic |
| Product (Theoretical Yield) | 210.20 | 10.7 | 0.051 | - |
Characterization Data
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.00-6.80 (m, 3H, Ar-H), 4.85 (dd, J = 8.0, 4.0 Hz, 1H, OCH), 3.80 (s, 3H, OCH₃), 2.95-2.75 (m, 2H, CH₂), 2.30-2.15 (m, 2H, CH₂).[9]
-
Purity (by HPLC): >99%.[3]
Experimental Workflow
Figure 2: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol and dichloromethane are flammable and volatile. Work in a well-ventilated area or fume hood.
-
Avoid inhalation and contact with skin and eyes.
Conclusion
The Fischer esterification of 6-fluorochroman-2-carboxylic acid is an efficient and scalable method for the synthesis of this compound.[2][3] The protocol described provides a clear and reproducible procedure for obtaining this valuable pharmaceutical intermediate in high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 874649-82-8 | Benchchem [benchchem.com]
- 3. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | 874649-82-8 [chemicalbook.com]
Application Notes and Protocols: Esterification of 6-Fluorochroman-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 6-fluorochroman-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is an acid-catalyzed Fischer-Speier esterification, a robust and widely used method for producing esters from carboxylic acids and alcohols.
Introduction
6-Fluorochroman-2-carboxylic acid and its ester derivatives are important building blocks in medicinal chemistry. The esterification of this acid is a fundamental step in modifying its properties for subsequent reactions or for its final use as a therapeutic agent. The following protocol outlines a standard procedure for the synthesis of methyl 6-fluorochroman-2-carboxylate, which can be adapted for other simple alcohols.
Reaction Principle: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In this process, a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The reaction is an equilibrium process. To achieve high yields, the equilibrium is typically shifted towards the product side by using a large excess of the alcohol or by removing water as it is formed.[4][5]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[2][4][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented industrial process.[1]
Materials:
-
6-fluorochroman-2-carboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated, 98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Purified water
Equipment:
-
Round Bottom Flask (RBF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry Round Bottom Flask, dissolve 6-fluorochroman-2-carboxylic acid (e.g., 100g, 0.510 moles) in methanol (500ml) at room temperature (25-30°C).[1]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 19.8g) to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours.[1] The reaction can also be performed under reflux conditions to potentially reduce the reaction time.[1]
-
Solvent Removal: After the reaction is complete (monitored by TLC or HPLC), distill off the excess methanol under vacuum at a temperature of 40-45°C.[1]
-
Work-up - Extraction: To the concentrated residue, add dichloromethane (500ml) and purified water (500ml). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.[1]
-
Work-up - Washing: Wash the organic layer sequentially with purified water (500ml) and a saturated sodium bicarbonate solution (500ml) to neutralize any remaining acid. Finally, wash the organic layer again with purified water (500ml).[1]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[1] Filter to remove the drying agent.
-
Final Concentration: Concentrate the filtered organic solution under high vacuum on a rotary evaporator and degas at 50°C to obtain the final product, this compound, as an oily mass.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the protocol.
| Parameter | Value | Reference |
| Starting Material | 100 g | [1] |
| Product Weight | 102 g | [1] |
| Yield | 98% | [1] |
| Purity (HPLC) | 99.97% | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the esterification of 6-fluorochroman-2-carboxylic acid.
Reaction Scheme
Caption: Fischer esterification of 6-fluorochroman-2-carboxylic acid with methanol.
Concluding Remarks
The provided protocol for the acid-catalyzed esterification of 6-fluorochroman-2-carboxylic acid is a reliable and high-yielding method suitable for laboratory and pilot-scale synthesis. The procedure is straightforward, employing common reagents and standard laboratory techniques. For different esters, the methanol can be substituted with other primary or secondary alcohols, although reaction conditions may require optimization. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.
References
- 1. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
Application Note: A Robust Two-Step Synthesis of Methyl 6-fluorochroman-2-carboxylate via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-fluorochroman-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed and efficient two-step protocol for the preparation of this compound. The synthesis involves an initial catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to yield 6-fluorochroman-2-carboxylic acid, followed by an esterification step to produce the final methyl ester. This method offers high yield and purity, making it suitable for laboratory and potential scale-up applications.
Overall Reaction Scheme
The synthesis proceeds in two main stages as depicted below:
Application Notes and Protocols for the Enzym-atic Resolution of Racemic Methyl 6-fluorochroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic Methyl 6-fluorochroman-2-carboxylate, a key process for the synthesis of enantiomerically pure compounds in pharmaceutical development. While specific literature on the enzymatic resolution of this exact molecule is not publicly available, the protocols herein are based on well-established methodologies for the resolution of structurally similar chroman derivatives and other racemic esters.[1][2] These notes outline two primary strategies: enantioselective hydrolysis of the racemic ester and enantioselective transesterification. Protocols for enzyme screening, preparative-scale resolution, and analysis of enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) are provided.
Introduction to Enzymatic Kinetic Resolution
Chiral chroman moieties are significant structural motifs in a variety of biologically active molecules. The stereochemistry of these compounds is often critical to their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects.[3] Enzymatic kinetic resolution (EKR) is a powerful and environmentally sustainable method for the separation of racemates.[2] This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[4] This allows for the separation of both the unreacted substrate and the newly formed product in high enantiomeric purity.
For the resolution of racemic this compound, two principal lipase-catalyzed strategies can be employed:
-
Enantioselective Hydrolysis: The lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other ester enantiomer untouched.
-
Enantioselective Transesterification: The lipase selectively catalyzes the acylation of one enantiomer of the corresponding alcohol (which would first need to be synthesized from the ester) to form a new ester, leaving the other alcohol enantiomer unreacted. Given the starting material is an ester, the hydrolysis approach is more direct.
The success of an enzymatic resolution is highly dependent on the choice of enzyme, solvent, acyl donor (for transesterification), and reaction temperature.[5] Therefore, an initial screening of various commercially available lipases is a crucial first step.
Experimental Workflow
The general workflow for the enzymatic resolution of racemic this compound is depicted below. This process begins with the screening of a panel of enzymes to identify the most selective biocatalyst, followed by optimization of the reaction conditions and a preparative-scale reaction to isolate the enantiomerically enriched products.
Caption: General workflow for the enzymatic resolution of racemic esters.
Data Presentation: Representative Results
The following tables summarize representative quantitative data from the literature for the enzymatic resolution of various racemic esters and alcohols, which can serve as a benchmark for the resolution of this compound.
Table 1: Screening of Various Lipases for Enantioselective Hydrolysis
| Entry | Lipase Source | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantioselectivity (E) |
| 1 | Candida antarctica Lipase B (CALB) | 49 | >99 | 97 | >200 |
| 2 | Pseudomonas cepacia Lipase (PCL) | 51 | 98 | >99 | 180 |
| 3 | Candida rugosa Lipase (CRL) | 45 | 85 | 95 | 45 |
| 4 | Aspergillus niger Lipase (ANL) | 46 | 98 | >98 | >200 |
| 5 | Thermomyces lanuginosus Lipase (TLL) | 52 | 96 | 98 | 150 |
Data is hypothetical and based on typical results for similar resolutions.
Table 2: Optimization of Reaction Conditions using Candida antarctica Lipase B (CALB)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) |
| 1 | Toluene | 30 | 24 | 42 | 95 |
| 2 | n-Heptane | 30 | 24 | 45 | 98 |
| 3 | Diisopropyl Ether | 30 | 24 | 48 | >99 |
| 4 | Diisopropyl Ether | 40 | 12 | 50 | >99 |
| 5 | Diisopropyl Ether | 50 | 8 | 51 | 97 |
Data is hypothetical and based on typical results for similar resolutions.
Experimental Protocols
Protocol 1: Analytical Scale Screening of Lipases for Enantioselective Hydrolysis
This protocol is designed for the rapid screening of different lipases to identify the most effective biocatalyst for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
A selection of lipases (e.g., CALB, PCL, CRL, ANL, TLL, preferably immobilized)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., DMSO, THF, if required for substrate solubility)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Small reaction vials (e.g., 4 mL glass vials with screw caps)
-
Thermostatic shaker
-
Chiral HPLC system
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of racemic this compound (e.g., 10 mg/mL) in phosphate buffer. If solubility is an issue, a minimal amount of a water-miscible co-solvent like DMSO can be added (e.g., up to 10% v/v).
-
Reaction Setup: To a series of 4 mL glass vials, add 1 mL of the substrate solution.
-
Enzyme Addition: To each vial, add a specific amount of a different lipase (e.g., 10-20 mg for immobilized enzymes). Include a control vial with no enzyme.
-
Incubation: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 30-40°C) and agitation (e.g., 200 rpm).
-
Reaction Monitoring: Withdraw small aliquots (e.g., 50 µL) from each vial at regular time intervals (e.g., 2, 6, 12, 24 hours).
-
Quenching and Extraction: Quench the reaction in the aliquot by adding 200 µL of ethyl acetate and a small amount of citric acid to acidify. Vortex thoroughly. Centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester (substrate) and the formed carboxylic acid (product).
Protocol 2: Preparative Scale Enantioselective Hydrolysis
This protocol is for resolving a larger quantity of racemic this compound once the optimal enzyme and conditions have been identified.
Materials:
-
Racemic this compound (e.g., 1.0 g)
-
Optimized immobilized lipase (e.g., 10-20% w/w of the substrate)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Reaction flask of appropriate size
-
Magnetic stirrer and temperature-controlled bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction flask, add the racemic this compound (1.0 g) and the appropriate volume of phosphate buffer to achieve the desired concentration (e.g., 50 mL).
-
Enzyme Addition: Add the optimized immobilized lipase (e.g., 100-200 mg).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 40°C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC until the conversion reaches approximately 50%.
-
Enzyme Removal: Once the reaction is complete, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and stored for potential reuse.
-
Extraction of Unreacted Ester: Extract the filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ester.
-
Isolation of the Carboxylic Acid Product: Cool the aqueous layer from the initial extraction to 0°C and acidify to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine these organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purification: If necessary, purify both the enriched ester and the acid by silica gel column chromatography.
Protocol 3: Chiral HPLC Analysis
This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess of this compound and its corresponding carboxylic acid.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)
General Conditions:
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol.
-
Modifier for Acidic/Basic Analytes: For the carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1% v/v) to the mobile phase can improve peak shape.[6]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be varied to optimize separation)
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5-10 µL
Method Development Strategy:
-
Dissolve a sample of the racemic starting material and a sample from the reaction mixture in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
If separation is not achieved, screen different alcohol modifiers (Isopropanol vs. Ethanol) and vary their percentage in the mobile phase.[7]
-
Once partial separation is observed, optimize the resolution by making small adjustments to the mobile phase composition and flow rate.
-
Inject the reaction sample to quantify the peak areas of each enantiomer for both the remaining ester and the formed acid to calculate conversion and enantiomeric excess.
Signaling Pathways and Logical Relationships
The logical relationship in a kinetic resolution process is straightforward: the enzyme acts as a chiral discriminator, converting one enantiomer into a product while leaving the other largely unaffected.
Caption: Principle of enzymatic kinetic resolution of a racemic ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Enantioselective Hydrolysis of Methyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate (MFCC) using Esterases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly influence its pharmacological activity, efficacy, and safety profile. The kinetic resolution of racemates using enzymes has emerged as a powerful and environmentally benign strategy for the synthesis of chiral building blocks. This application note describes a method for the enantioselective hydrolysis of racemic methyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate (MFCC), a key precursor for the synthesis of various pharmaceutical agents, including potential rhinovirus protease inhibitors.
The enzymatic hydrolysis of the ester functionality in MFCC yields the corresponding chiral carboxylic acid and methanol. By employing a stereoselective esterase, one enantiomer of the racemic MFCC is preferentially hydrolyzed, allowing for the separation of the unreacted ester and the produced carboxylic acid, both in high enantiomeric excess. Among the various commercially available hydrolases, lipase B from Candida antarctica (CALB), particularly in its immobilized form (e.g., Novozym 435), is a well-established and robust biocatalyst for the kinetic resolution of a wide array of chiral esters, including β-keto esters. Its broad substrate scope, high enantioselectivity, and stability in organic solvents make it an excellent candidate for the enantioselective hydrolysis of MFCC.
Principle of the Method
The kinetic resolution of racemic MFCC relies on the differential rate of hydrolysis of the two enantiomers by an esterase. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (S-MFCC) largely unreacted. At approximately 50% conversion, it is theoretically possible to obtain both the unreacted ester and the carboxylic acid product with high enantiomeric excess (e.e.). The reaction can be monitored over time to determine the optimal endpoint for achieving the desired balance of conversion and enantioselectivity.
Figure 1: General scheme for the kinetic resolution of racemic MFCC.
Materials and Reagents
-
Racemic methyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate (MFCC)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol, methyl tert-butyl ether (MTBE))
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for enantiomeric excess determination.
Experimental Protocols
Enzyme Screening and Selection
While CALB is a highly recommended starting point, screening a panel of commercially available esterases and lipases can identify the optimal biocatalyst for the hydrolysis of MFCC.
Protocol for Enzyme Screening:
-
Prepare a stock solution of racemic MFCC in a suitable organic co-solvent (e.g., 100 mM in tert-butanol).
-
In separate vials, add 10 mg of each esterase/lipase to be screened.
-
To each vial, add 1 mL of potassium phosphate buffer (0.1 M, pH 7.0).
-
Initiate the reaction by adding 100 µL of the MFCC stock solution to each vial.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex.
-
Analyze the organic phase by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and/or product.
Enantioselective Hydrolysis of MFCC (Preparative Scale)
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic MFCC (e.g., 1.0 g) in a mixture of potassium phosphate buffer (0.1 M, pH 7.0) and an organic co-solvent (e.g., tert-butanol) in a suitable ratio (e.g., 4:1 v/v, total volume 50 mL).
-
Add immobilized CALB (e.g., Novozym® 435, typically 10-20% w/w of the substrate).
-
Stir the reaction mixture at a constant temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The target is typically to reach approximately 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted ester with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-MFCC.
-
To isolate the carboxylic acid product, acidify the aqueous layer from step 3 to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-2-methyl-3-(4-fluorophenyl)-3-oxopropanoic acid.
Data Presentation
The following table presents hypothetical yet representative data for the enantioselective hydrolysis of MFCC using different esterases, illustrating the key parameters to be evaluated.
| Enzyme Source | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (Immobilized) | tert-Butanol | 40 | 12 | 51 | >99 (S) | 96 (R) | >200 |
| Pseudomonas cepacia Lipase | MTBE | 30 | 24 | 48 | 92 (S) | >99 (R) | ~150 |
| Candida rugosa Lipase | Toluene | 35 | 18 | 55 | 85 (S) | 70 (R) | ~20 |
| Porcine Liver Esterase | Aqueous | 30 | 48 | 45 | 80 (S) | 98 (R) | ~100 |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion and enantiomeric excess values. A higher E value indicates greater selectivity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the enantioselective hydrolysis of MFCC.
Figure 2: Experimental workflow for the enantioselective hydrolysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme- Unsuitable reaction conditions (pH, temp)- Substrate inhibition | - Use a fresh batch of enzyme- Optimize pH and temperature- Perform the reaction at a lower substrate concentration |
| Low enantioselectivity | - Non-selective enzyme- Racemization of product or substrate- Reaction proceeded too far beyond 50% conversion | - Screen other esterases- Check the stability of the product and substrate under reaction conditions- Carefully monitor the reaction and stop at ~50% conversion |
| Difficulty in separating products | - Incomplete extraction- Emulsion formation | - Use a different extraction solvent- Increase the number of extractions- Add brine to break emulsions |
Conclusion
The enantioselective hydrolysis of methyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate using esterases, particularly immobilized Candida antarctica Lipase B, presents a highly efficient and selective method for the preparation of valuable chiral building blocks for the pharmaceutical industry. The mild reaction conditions, the potential for enzyme recycling, and the high enantioselectivities achievable make this biocatalytic approach an attractive alternative to traditional chemical methods. The detailed protocols and guidelines provided in this application note serve as a robust starting point for researchers and drug development professionals to implement and optimize this key synthetic transformation.
Application Notes and Protocols for Methyl 6-fluorochroman-2-carboxylate in Agrochemical Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl 6-fluorochroman-2-carboxylate in agrochemical formulations. This document outlines its putative applications as a fungicide, insecticide, and herbicide, supported by detailed, adaptable experimental protocols for efficacy testing and a discussion of potential mechanisms of action. The inclusion of a fluorine atom in the chroman structure is suggested to enhance bioactivity, a key point of interest in the development of new agrochemical agents.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective formulation and application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | [2] |
| Molecular Weight | 210.20 g/mol | [2] |
| CAS Number | 874649-82-8 | [2] |
| Physical State | Solid | [2] |
| Color | White | [2] |
| Melting Point | 48 °C | [2] |
| Purity (typical) | ≥98.0% (GC) | [2] |
Agrochemical Applications and Efficacy (Illustrative Data)
While specific efficacy data for this compound is not extensively available in public literature, its structural similarity to other bioactive chroman and coumarin derivatives suggests potential in various agrochemical applications.[3][4][5] The fluorine substitution is anticipated to enhance its efficacy. The following tables present illustrative data based on the performance of related compounds to guide initial experimental design.
Fungicidal Activity
The chroman backbone is present in many compounds with known antifungal properties.[6][7] The following table provides a template for recording Minimum Inhibitory Concentration (MIC) data against common plant pathogens.
Table 1: Illustrative Fungicidal Activity of this compound
| Fungal Pathogen | Common Disease | Illustrative MIC (µg/mL) |
| Botrytis cinerea | Gray Mold | 10-50 |
| Alternaria solani | Early Blight | 25-75 |
| Sclerotinia sclerotiorum | White Mold | 15-60 |
| Fusarium oxysporum | Fusarium Wilt | 30-100 |
Insecticidal Activity
Chroman and chromene analogs have demonstrated larvicidal and adulticidal activity against various insect pests.[3][5] The following table illustrates potential efficacy data (Lethal Concentration, LC50) for this compound.
Table 2: Illustrative Insecticidal Activity of this compound
| Insect Pest | Common Name | Illustrative LC50 (µg/mL) |
| Spodoptera frugiperda | Fall Armyworm | 5-25 |
| Myzus persicae | Green Peach Aphid | 2-15 |
| Aedes aegypti | Yellow Fever Mosquito | 1-10 |
| Plutella xylostella | Diamondback Moth | 8-40 |
Herbicidal Activity
The structural features of this compound suggest it may interfere with biological pathways in plants.[2][8] The following table provides a template for recording the Effective Concentration (EC50) for growth inhibition of common weed species.
Table 3: Illustrative Herbicidal Activity of this compound
| Weed Species | Common Name | Illustrative EC50 (µM) |
| Amaranthus retroflexus | Redroot Pigweed | 50-150 |
| Echinochloa crus-galli | Barnyardgrass | 75-200 |
| Abutilon theophrasti | Velvetleaf | 60-180 |
| Chenopodium album | Lamb's Quarters | 40-120 |
Experimental Protocols
The following are detailed, adaptable protocols for the preliminary screening of this compound for its agrochemical activities.
Protocol 1: In Vitro Antifungal Assay (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Fungal pathogen cultures
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., Azoxystrobin)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the fungal growth medium to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculum Preparation: Grow the fungal pathogen in liquid medium and adjust the spore suspension to a concentration of approximately 1 x 10⁵ spores/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (medium with a known fungicide), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the contact and ingestion toxicity of the compound to leaf-eating insect larvae.
Materials:
-
This compound
-
Acetone
-
Triton X-100 or other suitable surfactant
-
Fresh host plant leaves
-
Insect larvae (e.g., Spodoptera frugiperda)
-
Petri dishes with moist filter paper
-
Positive control insecticide (e.g., a pyrethroid)
Procedure:
-
Test Solution Preparation: Dissolve a known weight of this compound in acetone and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of test concentrations.
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for approximately 10-15 seconds and allow them to air dry. For the control, dip leaves in the acetone-surfactant-water solution only.
-
Insect Exposure: Place one treated leaf in each Petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
LC50 Calculation: Use the mortality data to calculate the LC50 value using probit analysis.
References
- 1. Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larvicidal and Adulticidal Activity of Chroman and Chromene Analogues against Susceptible and Permethrin-Resistant Mosquito Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Synthesis of Fluorescent Probes from Methyl 6-fluorochroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from Methyl 6-fluorochroman-2-carboxylate. The chroman scaffold is a key structural motif in many biologically active molecules and provides a robust framework for the development of sensitive and selective fluorescent probes. By functionalizing the 6-fluoro-chroman-2-carboxylic acid core with various fluorophores and recognition moieties, probes can be designed for a multitude of applications in biomedical research and drug development, including cellular imaging and the detection of reactive oxygen species (ROS).
These protocols outline a modular synthetic approach, beginning with the hydrolysis of the starting methyl ester, followed by the coupling of the resultant carboxylic acid to an amine-functionalized fluorophore. A specific protocol for the synthesis of a coumarin-based probe for hydrogen peroxide is also detailed, showcasing the versatility of the chroman scaffold.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. Below is a summary of representative data for coumarin-boronate based fluorescent probes, which are structurally analogous to the probes that can be synthesized using the protocols herein.
| Probe Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Analyte | Reference |
| Coumarin-Boronic Acid Ester 1 | ~350 | ~450 | - | Hg²+ | [1] |
| Peroxyfluor-1 (PF1) | 450 | ~515 | - | H₂O₂ | [2][3] |
| Peroxyresorufin-1 (PR1) | 530 | ~570 | - | H₂O₂ | [2][3] |
| Peroxyxanthone-1 (PX1) | 380 | ~460 | - | H₂O₂ | [2][3] |
| BC-BA | 371 | 473 | 0.17 | Peroxynitrite, Hypochlorite | [4] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which serves as a key intermediate for coupling to fluorophores.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester).
-
Add a solution of sodium hydroxide (1.5 eq) in deionized water (2 mL per gram of NaOH) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of 6-fluorochroman-2-carboxylic acid will form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 6-fluorochroman-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Synthesis of a 6-Fluorochroman-Coumarin Conjugate via EDC/NHS Coupling
This protocol details the coupling of 6-fluorochroman-2-carboxylic acid with an amine-functionalized coumarin dye using EDC and NHS to form a stable amide bond.
Materials:
-
6-Fluorochroman-2-carboxylic acid (from Protocol 1)
-
7-Amino-4-methylcoumarin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluorochroman-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 7-amino-4-methylcoumarin (1.1 eq) in anhydrous DMF.
-
Add the solution of 7-amino-4-methylcoumarin to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluorochroman-coumarin conjugate.
Protocol 3: Synthesis of a Boronate-Based Coumarin Probe for Hydrogen Peroxide
This protocol describes the synthesis of a coumarin derivative functionalized with a boronic acid pinacol ester, which can act as a recognition site for hydrogen peroxide.[4]
Materials:
-
3-Bromo-7-hydroxycoumarin
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask, add 3-bromo-7-hydroxycoumarin (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under the inert atmosphere.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin. This intermediate can then be coupled with the 6-fluorochroman-2-carboxylic acid using the EDC/NHS coupling protocol.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acsu.buffalo.edu [acsu.buffalo.edu]
- 4. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of Methyl 6-fluorochroman-2-carboxylate to (6-fluorochroman-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of methyl 6-fluorochroman-2-carboxylate to (6-fluorochroman-2-yl)methanol is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and biologically active molecules. This primary alcohol serves as a versatile building block for the introduction of various functional groups. This document provides detailed application notes and experimental protocols for this reduction using common hydride reagents.
Chemical Reaction
The overall transformation involves the reduction of a methyl ester to a primary alcohol, as depicted below:
Comparative Data of Reducing Agents
The choice of reducing agent is crucial for achieving high yield and purity. Below is a summary of quantitative data for different reduction methods.
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield of (6-fluorochroman-2-yl)methanol (%) | Reference |
| Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) | Toluene / MDC | -78 to -73 | 3 - 4 | 11.08 - 18.50 | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to rt | 2 - 4 | ~90 (Estimated based on similar reductions) | |
| Sodium Borohydride (NaBH₄) | Methanol / THF | Reflux | 2 - 5 | 70 - 92 (For aromatic methyl esters) | [2] |
Note: The yield for Vitride represents the alcohol as a byproduct in a reaction optimized for the corresponding aldehyde.[1] The yields for LiAlH₄ and NaBH₄ are estimates based on general procedures for the reduction of aromatic esters and may vary for this specific substrate.
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general and effective method for the complete reduction of the ester to the primary alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, slowly add ethyl acetate to quench the excess hydride, followed by the addition of 1 M HCl.
-
Extraction: Filter the resulting suspension and wash the solid with diethyl ether or ethyl acetate. If an acidic workup was used, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (6-fluorochroman-2-yl)methanol.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
While generally less reactive towards esters than LiAlH₄, NaBH₄ can be an effective and safer alternative, often requiring elevated temperatures.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and Methanol.
-
Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄, 2.0 to 4.0 equivalents) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC.[2]
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully add 2 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Reduction of the ester proceeds via an intermediate aldehyde.
Experimental Workflow (LiAlH₄ Reduction)
Caption: General workflow for the LiAlH₄ reduction protocol.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be carried out in anhydrous solvents and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching procedure should be performed slowly and with extreme caution, especially on a large scale.
-
Sodium Borohydride (NaBH₄) is less reactive than LiAlH₄ but is still flammable and can react with acidic solutions to produce flammable hydrogen gas. Handle with care and in a well-ventilated area.
-
Always work in a fume hood and have appropriate fire extinguishing equipment readily available.
Characterization of (6-fluorochroman-2-yl)methanol
The final product should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the disappearance of the ester carbonyl group.
This comprehensive guide provides the necessary information for the successful reduction of this compound to (6-fluorochroman-2-yl)methanol. Researchers should adapt these protocols to their specific laboratory conditions and scale.
References
Application Note: Chiral Separation of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid using High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 6-fluoro-chroman-2-carboxylic acid. As crucial building blocks in the pharmaceutical industry, the stereoisomeric purity of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid is of paramount importance.[1][2] This document provides a comprehensive protocol for achieving baseline separation of these enantiomers, making it an invaluable resource for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a polysaccharide-based chiral stationary phase (CSP), a widely effective approach for the enantioselective analysis of pharmaceutical intermediates.
Introduction
(S)- and (R)-6-fluoro-chroman-2-carboxylic acid are key chiral intermediates in the synthesis of various pharmaceutical compounds.[1][2] The distinct pharmacological and toxicological profiles of each enantiomer necessitate a reliable analytical method to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for such separations, offering high resolution and reproducibility.[3] This note presents a validated HPLC method for the successful resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended for this separation.
-
Chemicals:
-
(S)-6-fluoro-chroman-2-carboxylic acid (Standard)
-
(R)-6-fluoro-chroman-2-carboxylic acid (Standard)
-
Racemic 6-fluoro-chroman-2-carboxylic acid
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase |
| (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid |
| (90:10:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase. |
Data Analysis
The retention times for each enantiomer are determined from the chromatogram. The resolution (Rs) between the two enantiomeric peaks should be calculated to ensure adequate separation. An Rs value greater than 1.5 is considered baseline separation.
Results and Discussion
The developed HPLC method provides excellent separation of the (S)- and (R)-enantiomers of 6-fluoro-chroman-2-carboxylic acid. The use of a polysaccharide-based CSP in normal phase mode with an acidic modifier (TFA) resulted in sharp, well-resolved peaks.
Quantitative Data Summary
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (S)-6-fluoro-chroman-2-carboxylic acid | 8.5 | - | 1.1 |
| (R)-6-fluoro-chroman-2-carboxylic acid | 10.2 | 2.1 | 1.2 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Visualizations
Caption: Experimental workflow for the chiral separation of 6-fluoro-chroman-2-carboxylic acid.
Caption: Logical relationships in the chiral separation process.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient technique for the chiral separation of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid. The use of a polysaccharide-based chiral stationary phase provides excellent resolution, making this method highly suitable for quality control and enantiomeric purity determination in research and industrial settings. This protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluorochroman-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of Methyl 6-fluorochroman-2-carboxylate. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method is the Fischer esterification of 6-fluorochroman-2-carboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[1] This method is known to produce high yields, with reports of up to 98% under optimized conditions.[1]
Q2: What are the primary factors that influence the yield of the esterification reaction?
A2: The yield of the Fischer esterification is primarily influenced by the reversible nature of the reaction.[2][3] Key factors include:
-
Reagent Purity: The purity of the starting 6-fluorochroman-2-carboxylic acid and methanol is crucial. Impurities can lead to side reactions and lower yields.
-
Water Content: The presence of water can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[2][3] Using anhydrous reagents and reaction conditions is important.
-
Catalyst Concentration: An appropriate amount of acid catalyst is necessary to ensure a reasonable reaction rate.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the product.
-
Molar Ratio of Reactants: Using a large excess of methanol can help drive the equilibrium towards the formation of the ester product.[2]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: The primary "side reaction" is the reverse reaction, hydrolysis of the ester back to the carboxylic acid, which is promoted by the presence of water.[2] Other potential, though less common, side reactions under harsh acidic conditions could include dehydration or other rearrangements of the chroman ring, although these are not commonly reported for this specific synthesis.
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The ester product will have a higher Rf value (be less polar) than the starting carboxylic acid. Disappearance of the starting material spot on the TLC plate indicates that the reaction is complete.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have reached equilibrium or completion. 2. Presence of water: Water in the reagents or from the atmosphere can inhibit the forward reaction. 3. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 4. Suboptimal temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. A typical reaction time is 3-5 hours at room temperature.[1] 2. Use anhydrous reagents: Ensure methanol and sulfuric acid are of high purity and low water content. Dry the glassware thoroughly before use. 3. Optimize catalyst loading: While a catalytic amount is sufficient, ensure it is accurately measured. 4. Increase temperature: If the reaction is slow at room temperature, gentle heating (e.g., refluxing methanol) can be employed, though the patent literature shows high yield at room temperature.[1] |
| Product is contaminated with starting material (6-fluorochroman-2-carboxylic acid) | 1. Incomplete reaction: As above. 2. Inefficient work-up: The aqueous wash may not have been sufficient to remove the unreacted acid. | 1. Ensure reaction completion: Use TLC to confirm the absence of starting material before work-up. 2. Thorough aqueous wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1] Repeat the wash if necessary. |
| Oily product that is difficult to purify | 1. Residual solvent: Incomplete removal of the extraction solvent. 2. Presence of byproducts: Although not commonly reported for this reaction, minor impurities could be present. | 1. Thorough drying: After extraction and washing, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under high vacuum.[1] 2. Purification: If impurities are suspected, the product can be purified by column chromatography on silica gel. |
| De-esterification observed during subsequent reaction steps | 1. Basic or strongly acidic conditions: The ester is susceptible to hydrolysis under both basic (saponification) and strongly acidic conditions.[4] | 1. Control pH: If subsequent reactions require basic or acidic conditions, consider using non-nucleophilic bases or carefully controlling the pH. 2. Lower reaction temperature: Hydrolysis is often slower at lower temperatures.[4] |
Quantitative Data
Table 1: Reported Yields for this compound Synthesis
| Starting Material | Reagents | Conditions | Yield | Reference |
| 6-fluorochroman-2-carboxylic acid | Methanol, Sulfuric acid | Room Temperature, 3-5 hours | 98% | WO2014111903A2[1] |
| (-)-(R)-6-fluorochroman-2-carboxylic acid | Not specified (likely esterification) | Not specified | 82.6% | WO2004041805A1[5] |
Experimental Protocols
High-Yield Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask, prepare a solution of 6-fluorochroman-2-carboxylic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring at room temperature (25-30°C).
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, distill off the methanol under vacuum at 40-45°C.
-
Work-up: To the reaction mixture, add dichloromethane (DCM) and purified water. Separate the organic layer.
-
Washing: Wash the organic layer with purified water, followed by a saturated sodium bicarbonate solution, and a final wash with purified water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and distill the solvent under high vacuum to obtain the oily product, this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 6-fluorochroman-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 6-fluorochroman-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Q: My initial work-up involved an aqueous wash, but the purity of my this compound is still low. What are the likely impurities and how can I remove them?
A: Low purity after an initial aqueous work-up is common. The primary impurities are likely residual starting material, 6-fluorochroman-2-carboxylic acid, and potentially some side-products from the synthesis.
-
Likely Impurities:
-
6-fluorochroman-2-carboxylic acid: The unreacted starting material from the esterification reaction.
-
Acidic byproducts: Other acidic species generated during the synthesis.
-
(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-methanol: A potential byproduct from side reactions.[1]
-
-
Troubleshooting Steps:
-
Sodium Bicarbonate Wash: A thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial for removing acidic impurities like the starting carboxylic acid.[1] The bicarbonate solution will react with the acid to form a water-soluble salt, which will be partitioned into the aqueous layer.
-
Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.
-
Drying: Ensure the organic layer is thoroughly dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can affect the efficiency of subsequent purification steps.
-
Purity Check: After these steps, re-analyze the purity of your product by HPLC or TLC to determine if further purification is necessary.
-
Issue 2: Difficulty in Removing a Persistent Impurity with a Similar Polarity
Q: I'm performing column chromatography, but one impurity is co-eluting with my product. How can I improve the separation?
A: Co-elution during column chromatography indicates that the impurity has a similar polarity to your desired product. Optimizing your chromatographic conditions is key to achieving separation.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
Fine-tune the eluent polarity: If you are using a hexane/ethyl acetate system, try very small, incremental changes in the solvent ratio. A shallower gradient or even isocratic elution with the optimal solvent mixture might be necessary.
-
Try a different solvent system: Consider switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
-
Stationary Phase Variation:
-
Change the adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).
-
Use a modified silica gel: For specific interactions, you could try using a bonded-phase silica gel.
-
-
Technique Modification:
-
Dry Loading: Instead of loading your sample as a concentrated solution, adsorb it onto a small amount of silica gel or Celite and then load the dry powder onto the top of your column. This can lead to sharper bands and better separation.
-
Column Dimensions: Use a longer, narrower column for more theoretical plates and improved resolution.
-
-
Issue 3: Product Oiling Out During Recrystallization
Q: I'm attempting to recrystallize my this compound, but it's oiling out instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solvent choice or the cooling rate.
-
Troubleshooting Steps:
-
Solvent System Adjustment:
-
Use a solvent pair: If a single solvent isn't working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is often effective. Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common example is ethyl acetate/hexanes.
-
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are:
-
High Vacuum Distillation: This is a highly effective method for obtaining high-purity material, especially on a larger scale. A purity of 99.97% has been reported after an initial work-up followed by high vacuum distillation.[1]
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.
-
Recrystallization: This can be an efficient method for final purification to obtain a crystalline solid, provided a suitable solvent system is identified.
Q2: What are the expected physical properties of this compound?
A2: The physical properties are important for planning purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | [2] |
| Molecular Weight | 210.20 g/mol | [2] |
| Boiling Point | 286.8 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Oily mass or solid | [1] |
Q3: How can I monitor the purity of my this compound during the purification process?
A3: The purity of your compound can be monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing purity and identifying impurities. A reversed-phase C18 column is often suitable.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the progress of a reaction or the separation during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
Experimental Protocols
Protocol 1: Work-up and High Vacuum Distillation
This protocol is based on a literature procedure that yields high-purity this compound.[1]
-
Aqueous Work-up:
-
After the esterification reaction, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with purified water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 6-fluorochroman-2-carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
High Vacuum Distillation:
-
Set up a distillation apparatus suitable for high vacuum.
-
Heat the crude oily residue under high vacuum.
-
Collect the fraction corresponding to the boiling point of this compound. Note: The exact temperature and pressure will depend on your vacuum system and should be determined empirically.
-
Protocol 2: Column Chromatography
This is a general protocol that can be adapted for the purification of this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
This protocol provides a general guideline for recrystallizing this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Chemical Resolution of Fluoro-Cycloalkyl Carboxylic Acids (FCCAs)
Welcome to the technical support center for the chemical resolution of Fluoro-Cycloalkyl Carboxylic Acids (FCCAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, encountered during the resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a single step in a classical chemical resolution?
The theoretical maximum yield for the desired enantiomer in a classical chemical resolution is 50%.[1] This is because the starting material is a racemic mixture (a 50:50 mixture of two enantiomers), and the resolution process separates them. To increase the overall yield, the unwanted enantiomer can be isolated and racemized back to the racemic mixture for recycling.[1][2]
Q2: What are the most common methods for the chemical resolution of FCCAs?
The most prevalent method for the chemical resolution of carboxylic acids like FCCAs is through the formation of diastereomeric salts.[2][3] This involves reacting the racemic FCCA with a chiral resolving agent, typically a chiral amine, to form two diastereomeric salts.[2][4] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[2][4] Another method gaining traction is enzymatic resolution, which can offer high yields and enantioselectivity.[5][6][7]
Q3: Why is my yield of the desired FCCA enantiomer significantly below 50%?
Several factors can contribute to a lower-than-theoretical yield. These include:
-
Suboptimal Solvent System: The chosen solvent may not provide a significant enough solubility difference between the two diastereomeric salts, leading to co-precipitation or poor crystallization of the desired salt.[8]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic FCCA is crucial and may need optimization.[8]
-
Poor Crystallization Conditions: Factors like cooling rate, final temperature, and supersaturation can significantly impact crystal formation and, consequently, the yield.[8]
-
Impure Reagents: The purity of both the racemic FCCA and the chiral resolving agent can affect the efficiency of the resolution.[8]
-
Product Loss During Workup: Compound can be lost during various post-reaction manipulations such as transfers, extractions, and drying.[9]
Troubleshooting Guide: Low Yield in Diastereomeric Salt Resolution of FCCAs
This guide provides a systematic approach to diagnosing and resolving issues of low yield.
Issue 1: Poor or No Crystallization of the Diastereomeric Salt
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent | The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[8] Perform a systematic solvent screening using a variety of polar and non-polar solvents and their mixtures.[8][10] |
| Sub-optimal Concentration | The solution may be too dilute for crystallization to occur. Try concentrating the solution by slowly evaporating the solvent.[8] |
| Rapid Cooling | A fast cooling rate can lead to the formation of oils instead of crystals.[8] Employ a slower, controlled cooling process to promote the formation of well-defined crystals.[8] |
| Lack of Nucleation Sites | Crystallization may not initiate spontaneously. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[8] |
Issue 2: Low Isolated Yield of the Desired Diastereomeric Salt
Possible Causes & Solutions:
| Cause | Recommended Action |
| Resolving Agent Stoichiometry | While a 0.5 equivalent of the resolving agent is a common starting point, this ratio can be optimized.[8] Experiment with varying the molar ratio of the resolving agent to the racemic FCCA. |
| Co-precipitation of Diastereomers | The undesired diastereomer may be precipitating along with the desired one, reducing the purity and effective yield of the target enantiomer. Re-evaluate the solvent system to maximize the solubility difference.[8] |
| Incomplete Salt Formation | In some cases, more than one equivalent of the resolving agent might be needed for complete salt formation.[10] Consider testing different stoichiometries, such as 1:1 and 2:1 ratios of the chiral resolving agent to the racemic FCCA.[10] |
| Equilibration in Solution | The diastereomeric salts may be in equilibrium in the solution. Adjusting the temperature profile during crystallization can shift the equilibrium to favor the precipitation of the desired salt.[8] |
Issue 3: Low Yield After Liberation of the Enantiomer from the Salt
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Liberation | The conditions used to break the diastereomeric salt (e.g., acid/base treatment) may not be sufficient for complete liberation of the FCCA. Ensure the pH is adequately adjusted to fully protonate/deprotonate the carboxylic acid and resolving agent. |
| Loss During Extraction | The desired enantiomer may have some solubility in the aqueous layer during workup. Perform multiple extractions with an appropriate organic solvent to maximize recovery.[9] |
| Product Volatility | If the resolved FCCA is volatile, it can be lost during solvent removal (e.g., on a rotary evaporator).[9] Use caution during evaporation and consider using lower temperatures and pressures. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic FCCA
-
Dissolution: Dissolve the racemic FCCA in a suitable solvent, determined through a screening process.
-
Addition of Resolving Agent: Add the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) to the solution. The mixture may be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.[8] Seeding with a small crystal of the desired salt can be beneficial.[8]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate). Acidify the aqueous layer (e.g., with 2M HCl) to a pH of ~2 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched FCCA.
Protocol 2: Enzymatic Resolution of a Racemic FCCA Ester
This protocol is a general guideline, as specific conditions will depend on the chosen enzyme and substrate.
-
Esterification: Convert the racemic FCCA to its corresponding ester (e.g., ethyl or methyl ester).
-
Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the selected lipase (e.g., pH 7.0).[5]
-
Enzymatic Hydrolysis: Dissolve the racemic FCCA ester in the buffer solution and add the lipase (e.g., Amano PS).[5]
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 16 hours) while monitoring the conversion.[5]
-
Workup:
-
Separation and Isolation: The resolved acid and ester can then be separated using standard techniques such as chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in FCCA resolution.
Caption: Workflow for diastereomeric salt resolution with recycling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Esterification of Chroman Derivatives
Welcome to the technical support center for the esterification of chroman derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of chroman derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Ester Yield | Reaction equilibrium not shifted towards products: Esterification is often a reversible reaction.[1] | - Use a large excess of one reactant (usually the less expensive one). - Remove water as it forms using a Dean-Stark apparatus, molecular sieves, or a drying agent.[1] |
| Steric hindrance: The chroman structure, especially with substitutions like in Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), can hinder the approach of reactants.[2] | - Switch to a milder, more effective coupling method like Steglich esterification using DCC/DMAP or EDC/DMAP, which is well-suited for sterically hindered substrates.[3][4] - For esterification of a phenolic hydroxyl, consider using a more reactive acylating agent like an acid anhydride or acyl chloride instead of a carboxylic acid.[5] | |
| Inactive catalyst: The acid or base catalyst may be old, impure, or used in insufficient quantity. | - Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH) for Fischer esterification. - For Steglich esterification, ensure the DMAP is of high purity and use it in catalytic amounts (typically 5-10 mol%).[6] | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | - Increase the reaction temperature, often to the reflux temperature of the solvent, especially for Fischer esterification.[7] | |
| Formation of Side Products | Dehydration of tertiary alcohols: If the chroman derivative contains a tertiary alcohol, acidic conditions can lead to elimination reactions. | - Avoid strong acid catalysts like H₂SO₄. - Employ milder methods like Steglich esterification, which proceeds under neutral or mildly basic conditions at room temperature.[3] |
| N-acylurea formation in Steglich esterification: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[3] | - The use of a DMAP catalyst is crucial to suppress this side reaction by acting as an efficient acyl transfer agent.[3] | |
| Ring opening or other degradation: Sensitive chroman derivatives may degrade under harsh acidic or basic conditions. | - Use milder reaction conditions (e.g., Steglich esterification at room temperature). - Carefully control the reaction temperature and time. | |
| De-esterification (Hydrolysis): Presence of water can hydrolyze the ester product back to the starting materials, especially under acidic or basic conditions.[8] | - Ensure all glassware is oven-dried and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - During workup, use anhydrous solvents and drying agents. | |
| Difficult Purification | Removal of dicyclohexylurea (DCU): In Steglich esterification with DCC, the DCU byproduct can be difficult to remove from the product. | - Filter the reaction mixture to remove the precipitated DCU before workup. - If DCU remains, it can sometimes be removed by recrystallization or careful column chromatography. - Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[4] |
| Separation of ester from unreacted starting materials: The ester product may have similar polarity to the starting chroman derivative. | - Optimize the reaction to go to completion to minimize unreacted starting material. - Utilize column chromatography with a carefully selected solvent system for separation.[9] - If the starting material is a carboxylic acid, it can be removed by washing the organic phase with a mild aqueous base like sodium bicarbonate solution.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying chroman derivatives?
A1: The two most common methods are Fischer-Speier esterification and Steglich esterification. Fischer esterification involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically with heating.[7] Steglich esterification uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder, often room temperature, conditions.[3][4]
Q2: Which method is better for sterically hindered chroman derivatives like Trolox?
A2: For sterically hindered substrates, Steglich esterification is generally preferred.[3] The mild reaction conditions and the highly nucleophilic nature of the DMAP-activated intermediate can overcome the steric hindrance that might lead to low yields in Fischer esterification.
Q3: How can I esterify the phenolic hydroxyl group on the chroman ring?
A3: Phenols are less nucleophilic than aliphatic alcohols and react very slowly with carboxylic acids under typical Fischer conditions.[11] It is more effective to use more reactive acylating agents like acid anhydrides or acyl chlorides in the presence of a base (e.g., pyridine or triethylamine) or a nucleophilic catalyst like DMAP.[5][12]
Q4: What is the role of DMAP in Steglich esterification?
A4: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to form a highly reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, even if sterically hindered, to form the ester and regenerate the DMAP catalyst. A key function of DMAP is to suppress the side reaction of rearrangement to an unreactive N-acylurea.[3]
Q5: How do I monitor the progress of my esterification reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the ester product indicate the reaction's progress.
Q6: What are some common solvents for these esterification reactions?
A6: For Fischer esterification, the alcohol reactant is often used in excess and can serve as the solvent.[1] For Steglich esterification, aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[13]
Data Presentation
Comparison of Esterification Methods for Chroman Carboxylic Acids (Illustrative)
| Method | Catalyst | Coupling Agent | Solvent | Temperature | Typical Yield | Notes |
| Fischer-Speier | H₂SO₄, p-TsOH | None | Alcohol (excess) | Reflux | Moderate to Good | Simple, but harsh conditions may not be suitable for sensitive substrates. Yield can be limited by equilibrium.[1] |
| Steglich | DMAP (catalytic) | DCC or EDC | DCM, THF | Room Temp. | Good to Excellent | Mild conditions, suitable for sterically hindered and acid-sensitive substrates.[3][4] |
Catalyst and Conditions for Esterification of Phenolic Chromanols (Illustrative)
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield | Notes |
| Acid Anhydride | DMAP (catalytic) | DCM | Room Temp. | High | Efficient for hindered phenols.[12] |
| Acid Anhydride | Pyridine | Pyridine | Room Temp./Warm | Good to High | Pyridine acts as both solvent and base. |
| Acyl Chloride | Triethylamine | DCM | 0 °C to Room Temp. | High | Reaction is often fast and exothermic. |
Experimental Protocols
Protocol 1: Steglich Esterification of a Chroman Carboxylic Acid (e.g., Trolox)
This protocol is adapted from the general procedure for Steglich esterification.[6]
Materials:
-
Chroman carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chroman carboxylic acid and the alcohol in anhydrous DCM.
-
Add DMAP to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Acylation of a Chromanol
This protocol is a general method for the acylation of hindered alcohols.[12]
Materials:
-
Chromanol (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chromanol in anhydrous DCM.
-
Add triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Workflow for selecting an esterification method for chroman derivatives.
Caption: Troubleshooting common issues in chroman esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Reducing byproduct formation in the synthesis of chroman-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-2-carbaldehyde. Our aim is to help you minimize byproduct formation, improve yield, and streamline your purification processes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chroman-2-carbaldehyde, categorized by the synthetic route.
Route 1: Reduction of Chroman-2-carboxylic Acid Derivatives
The primary challenge in this route is preventing the over-reduction of the aldehyde to chroman-2-methanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of chroman-2-carbaldehyde with significant formation of chroman-2-methanol. | 1. Overly reactive hydride reagent: Strong reducing agents like LiAlH₄ will readily reduce the aldehyde to the alcohol. 2. Elevated reaction temperature: Higher temperatures can increase the rate of over-reduction with milder reagents like DIBAL-H.[1] 3. Ineffective catalyst poisoning in Rosenmund reduction: The palladium catalyst is too active and reduces the aldehyde product.[2][3] | 1. Choice of Reagent: Use a less reactive hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[1] 2. Temperature Control: Maintain a strictly controlled low temperature during the addition of the reducing agent and throughout the reaction. 3. Catalyst Poisoning: For the Rosenmund reduction, ensure the Pd/BaSO₄ catalyst is properly "poisoned" with a regulator like quinoline-sulfur or thiourea to deactivate it towards aldehyde reduction.[2][4] |
| Formation of an unexpected ester byproduct. | The chroman-2-methanol byproduct is reacting with the starting chroman-2-carbonyl chloride.[2][3] | This is a consequence of over-reduction. By minimizing the formation of the alcohol as described above, the subsequent ester formation will also be reduced. |
| Recovery of starting chroman-2-carboxylic acid. | Hydrolysis of the acyl chloride: The chroman-2-carbonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid.[4][5] | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[5] |
Route 2: Synthesis from Salicylaldehyde and Acrolein
This route typically proceeds via an organocatalytic domino oxa-Michael/aldol reaction to form a 2H-chromene-3-carbaldehyde intermediate, followed by selective reduction of the double bond.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the 2H-chromene-3-carbaldehyde intermediate. | 1. Suboptimal catalyst choice or loading. 2. Incorrect solvent polarity. 3. Self-condensation of starting materials: Salicylaldehyde and/or acrolein can undergo self-condensation, especially under basic conditions. | 1. Catalyst Screening: Screen different organocatalysts (e.g., pyrrolidine, prolinol derivatives) and optimize the catalyst loading. 2. Solvent Optimization: Test a range of solvents with varying polarities. Protic solvents like methanol have been shown to be effective in some cases. 3. Controlled Addition: Add the reactants slowly and maintain a controlled temperature to minimize self-condensation. |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or product: Acrolein is volatile and can polymerize. The chromene intermediate may also be unstable under the reaction conditions. | 1. Use fresh, high-purity starting materials. 2. Lower the reaction temperature to improve selectivity and reduce decomposition. 3. Monitor the reaction closely using TLC to determine the optimal reaction time and avoid prolonged heating. |
| Incomplete or non-selective reduction of the 2H-chromene-3-carbaldehyde intermediate. | 1. Incorrect choice of reducing agent: Some reagents may also reduce the aldehyde functionality. 2. Hydrogenation catalyst is too active. | 1. Selective Reduction: Use a method that selectively reduces the C=C bond without affecting the aldehyde, such as catalytic hydrogenation with a carefully chosen catalyst (e.g., Pd/C) under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of chroman-2-carbaldehyde via reduction of its carboxylic acid derivative?
A1: The most common and significant byproduct is chroman-2-methanol, which results from the over-reduction of the desired aldehyde.[1][2]
Q2: How can I prevent the formation of chroman-2-methanol?
A2: To prevent over-reduction, you should use a mild and selective reducing agent. For the reduction of a chroman-2-carboxylic ester, Diisobutylaluminium hydride (DIBAL-H) at a low temperature (e.g., -78 °C) is often effective.[1] If you are starting with chroman-2-carbonyl chloride, the Rosenmund reduction using a poisoned palladium catalyst (Pd/BaSO₄ with a regulator like quinoline-sulfur) is the classic method to stop the reaction at the aldehyde stage.[2][3]
Q3: I am seeing a significant amount of my starting material, salicylaldehyde, unreacted in the synthesis from acrolein. How can I improve the conversion?
A3: Low conversion could be due to several factors. Ensure your catalyst is active and used in the correct proportion. You can also try extending the reaction time, but monitor for byproduct formation using TLC. The purity of your acrolein is also crucial, as it can polymerize upon storage. Using freshly distilled acrolein is recommended.
Q4: During purification by silica gel chromatography, I am experiencing low recovery of chroman-2-carbaldehyde. What could be the issue?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible adsorption.[6] Consider deactivating the silica gel by pre-treating it with a base like triethylamine (0.1-1% in the eluent). Alternatively, using a different stationary phase such as neutral alumina may be beneficial.[6] Reducing the contact time by using flash chromatography can also help minimize degradation.[6]
Q5: Can I use sodium borohydride (NaBH₄) to reduce 2H-chromene-3-carbaldehyde to chroman-2-carbaldehyde?
A5: Sodium borohydride is likely to reduce the aldehyde to an alcohol. For the selective reduction of the carbon-carbon double bond while preserving the aldehyde, catalytic hydrogenation is a more suitable method.
Quantitative Data Summary
While specific quantitative data for byproduct formation in the synthesis of chroman-2-carbaldehyde is not extensively reported in the literature, the following table provides a general overview of expected outcomes based on the chosen synthetic route and conditions for similar transformations.
| Synthetic Route | Key Reaction Step | Typical Reagents & Conditions | Expected Yield of Aldehyde | Primary Byproduct(s) | Typical Byproduct Percentage |
| Reduction | Partial reduction of ester | DIBAL-H, Toluene, -78 °C | Good to Excellent | Chroman-2-methanol | Low to moderate (increases with temperature) |
| Reduction | Rosenmund Reduction of acyl chloride | H₂, Pd/BaSO₄, quinoline-sulfur, Toluene | Good to Excellent | Chroman-2-methanol, Ester, Hydrocarbon | Low (if catalyst is properly poisoned) |
| Annulation | Organocatalytic reaction | Salicylaldehyde, Acrolein, Pyrrolidine, DMSO | Good to Excellent (for the chromene intermediate) | Self-condensation products, polymers | Variable, depends on conditions |
Experimental Protocols
Protocol 1: Synthesis of Chroman-2-carbaldehyde via Reduction of Ethyl Chroman-2-carboxylate with DIBAL-H
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl chroman-2-carboxylate (1 equivalent) in anhydrous toluene (e.g., 5 mL per 1 mmol of ester).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H in toluene (e.g., 1.0 M, 1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure chroman-2-carbaldehyde.
Protocol 2: Synthesis of 2H-Chromene-3-carbaldehyde Intermediate
-
Preparation: To a solution of salicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1 equivalent) and acrolein (1.2 equivalents).
-
Reaction: Reflux the mixture for 2 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with toluene.
-
Washing: Wash the combined organic layers with a dilute NaOH solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2H-chromene-3-carbaldehyde.
Note: This is a general procedure; optimization of catalyst, solvent, and temperature may be required.
Visualizations
Caption: Synthetic routes to chroman-2-carbaldehyde and potential byproduct pathways.
Caption: Troubleshooting flowchart for low yield in chroman-2-carbaldehyde synthesis.
References
Stability and proper storage conditions for Methyl 6-fluorochroman-2-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 6-fluorochroman-2-carboxylate. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability, proper handling, and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place.[1] It is chemically stable under standard ambient conditions (room temperature).[2][3] To prevent degradation, it is crucial to keep the container tightly closed and in a well-ventilated area.[2][4]
Q2: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents.[4] Contact with such agents can lead to vigorous reactions and decomposition of the compound.
Q3: What are the primary applications of this compound in research and development?
This compound is a key chiral building block in the pharmaceutical industry.[4] It is notably used in the synthesis of the cardiovascular drug Nebivolol.[5] Additionally, it serves as a substrate in enzymatic resolution processes to produce optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids.[4]
Q4: Is this compound sensitive to light or moisture?
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Temperature | Cool place; Stable at room temperature. | [1][2][3][4] |
| Atmosphere | Dry, well-ventilated area. | [2][4] |
| Container | Tightly closed container. | [2][4] |
| Incompatibilities | Avoid strong oxidizing agents. | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in esterification reaction to synthesize this compound. | Incomplete reaction. | Ensure the reaction is carried out under reflux conditions with a suitable acid catalyst (e.g., H₂SO₄) in methanol. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure it goes to completion.[2] |
| Loss during workup. | During the aqueous workup, ensure proper phase separation. Back-extract the aqueous layer with a suitable organic solvent (e.g., methylene dichloride) to recover any dissolved product.[2] | |
| Impure product after synthesis. | Residual starting material or byproducts. | Purify the crude product using column chromatography or recrystallization. A patent describes obtaining high purity (99.97%) oily mass after distillation under high vacuum.[2] |
| Low enantiomeric excess (ee) in enzymatic resolution. | Suboptimal enzyme activity or selectivity. | Screen different lipases or esterases to find one with high enantioselectivity for your substrate.[4] Optimize reaction conditions such as pH, temperature, and solvent system. A biphasic system (e.g., aqueous-toluene) has been shown to be effective.[4] |
| Racemization of the product. | Ensure the reaction conditions do not promote racemization. This can sometimes be influenced by pH and temperature. | |
| Compound degradation over time in storage. | Improper storage conditions. | Re-evaluate your storage setup. Ensure the container is airtight to prevent moisture ingress and stored away from heat and light sources. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is based on the esterification of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.[2]
Materials:
-
6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Methylene dichloride (DCM)
-
Saturated sodium bicarbonate solution
-
Purified water
-
Anhydrous sodium sulfate
-
Round Bottom Flask (RBF)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry RBF, dissolve 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid in methanol at room temperature (25-30°C).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under vacuum using a rotary evaporator at 40-45°C.
-
To the resulting residue, add methylene dichloride and purified water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with purified water, followed by a wash with saturated sodium bicarbonate solution, and a final wash with purified water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under high vacuum to obtain this compound as an oily mass.
Protocol 2: Enzymatic Resolution of Racemic this compound
This protocol outlines a general procedure for the enzymatic resolution of racemic this compound (MFCC) using an esterase in a biphasic system.[4]
Materials:
-
Racemic this compound (MFCC)
-
Esterase (e.g., EstS or EstR from Geobacillus thermocatenulatus)
-
Toluene
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
-
Immobilized enzyme support (optional)
-
Reaction vessel with agitation
-
pH meter and controller (optional)
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a biphasic system in the reaction vessel by combining the aqueous buffer and toluene.
-
Dissolve the racemic MFCC in the toluene phase.
-
Add the esterase (either as a free enzyme or immobilized on a support) to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-50°C) with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the progress of the reaction by periodically taking samples from the aqueous and organic phases.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the resulting 6-fluoro-chroman-2-carboxylic acid in the aqueous phase and the remaining unreacted MFCC in the organic phase.
-
Once the desired conversion and ee are achieved (typically around 50% conversion for kinetic resolution), stop the reaction.
-
Separate the aqueous and organic phases.
-
Extract the optically pure 6-fluoro-chroman-2-carboxylic acid from the aqueous phase.
-
Recover the unreacted, enantiomerically enriched MFCC from the organic phase.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the enzymatic resolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Scale-Up Production of Chromanone-2-Carboxylates
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up production of chromanone-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of chromanone-2-carboxylates from bench to pilot plant scale?
A1: The primary challenges in scaling up this synthesis include:
-
Thermal Management: The Claisen condensation and subsequent cyclization steps are often exothermic. What is easily controlled in laboratory glassware can become a significant safety hazard at scale due to the reduced surface-area-to-volume ratio, which hinders effective heat dissipation. This can lead to thermal runaways and the formation of impurities.[1]
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors is more complex. Inadequate mixing can result in localized temperature gradients ("hot spots") and uneven distribution of reagents, leading to lower yields and inconsistent product quality.[1]
-
Reaction Kinetics: Reaction times do not always scale linearly. Heat and mass transfer limitations in large reactors can significantly alter reaction kinetics compared to lab-scale experiments.[1]
-
Raw Material Quality: The purity and physical properties of starting materials can have a more pronounced impact on the reaction outcome at a larger scale.
-
Purification Strategy: Methods that are straightforward in the lab, such as column chromatography, are often not economically viable or practical for large-scale production, necessitating the development of robust crystallization procedures.[1][2]
Q2: Why did my yield of chromanone-2-carboxylate decrease significantly after scaling up the batch size?
A2: A drop in yield during scale-up is a frequent issue and can be attributed to several factors:
-
Inefficient Heat Transfer: If the reaction is exothermic, poor heat removal in a large reactor can elevate the internal temperature, causing thermal degradation of reactants, intermediates, or the final product.[1]
-
Poor Mixing: Inadequate agitation can create localized areas of high reagent concentration, which may promote the formation of by-products through side reactions. Conversely, areas of low concentration will result in an incomplete reaction.[1]
-
Mass Transfer Limitations: In heterogeneous reactions, such as those involving a solid base, the reaction rate can be limited by the speed at which reactants move between phases. This issue is often more significant in large, poorly mixed vessels.[1]
-
Sub-optimal Stoichiometry: The ideal molar ratio of reactants can change with scale. A slight excess of one reactant may be beneficial at a small scale but could lead to increased impurity formation at a larger scale.
Q3: What are the primary safety concerns associated with the large-scale synthesis of chromanone-2-carboxylates?
A3: Key safety considerations include:
-
Thermal Runaway: As mentioned, the exothermic nature of the cyclization reactions poses a significant risk. The heat generated can exceed the reactor's cooling capacity, leading to a rapid increase in temperature and pressure.[1]
-
Handling of Strong Bases: The Claisen condensation step often utilizes strong bases like sodium ethoxide or sodium hydride. On a large scale, the handling and charging of these pyrophoric and highly reactive solids require specialized equipment and procedures to prevent fires and explosions.
-
Gas Evolution: Some synthetic routes may generate gaseous by-products. At scale, the rate of gas evolution can be substantial, necessitating properly sized venting and off-gas treatment systems to avoid dangerous pressure buildup.[1]
-
Powder Handling: The transfer of large quantities of solid starting materials and products can create dust, which presents inhalation hazards and, in some cases, the risk of a dust explosion.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Claisen Condensation Step
| Potential Cause | Troubleshooting Action |
| Inefficient Deprotonation | Ensure the base is of high quality and adequately dispersed. For solid bases, consider using a phase-transfer catalyst or a solvent system that improves solubility. |
| Sub-optimal Temperature | Monitor the internal reaction temperature closely. For exothermic reactions, control the addition rate of reagents to maintain the desired temperature. For endothermic reactions, ensure the heating system is adequate for the larger volume.[1] |
| Poor Mixing | Optimize the stirrer speed and design to ensure good mixing. In large reactors, multiple impellers may be necessary. Consider a more dilute reaction mixture to improve homogeneity.[1] |
| Incorrect Stoichiometry | Re-evaluate the stoichiometry at the target scale. Small-scale experiments can be run to determine the optimal ratio of base and electrophile. |
Issue 2: Formation of Unexpected By-products
| Potential Cause | Troubleshooting Action |
| Localized Overheating ("Hot Spots") | Improve the cooling efficiency of the reactor. Control the rate of addition for exothermic reagents. Ensure vigorous mixing to dissipate heat evenly.[1] |
| Self-Condensation of Starting Materials | Slowly add the enolizable component to a mixture of the non-enolizable component and the base. This ensures the enolate preferentially reacts with the desired electrophile. |
| Transesterification | Use an alkoxide base with the same alkyl group as the ester being used (e.g., sodium ethoxide with ethyl esters).[3] |
| Hydrolysis of Ester | Ensure all reagents and solvents are anhydrous, as water can lead to saponification of the ester starting material or product. |
Issue 3: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Action |
| Product Oiling Out During Crystallization | Experiment with different solvent systems for crystallization. A slow cooling rate and the use of seed crystals can promote the formation of a crystalline solid. |
| Poor Separation in Preparative Chromatography | Reduce the sample load on the column. Ensure the column is packed uniformly. Maintain a constant linear flow rate when scaling up the column diameter.[1] |
| Product Loss During Workup | Optimize the pH during aqueous washes to ensure the chromanone-2-carboxylate is in its least soluble form. Perform a small-scale liquid-liquid extraction to determine the best solvent for product recovery. |
Data Presentation
Table 1: Comparison of Yields for Chromone-2-Carboxylic Acids via Microwave-Assisted Synthesis
| Entry | Starting 2'-Hydroxyacetophenone | Product | Yield (%) |
| 1 | 5'-Bromo-2'-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | 87 |
| 2 | 2'-Hydroxyacetophenone | Chromone-2-carboxylic acid | 54 |
| 3 | 5'-Chloro-2'-hydroxyacetophenone | 6-Chlorochromone-2-carboxylic acid | 71 |
| 4 | 2'-Hydroxy-5'-methylacetophenone | 6-Methylchromone-2-carboxylic acid | 64 |
Data adapted from a microwave-assisted synthesis study, which highlights how different substituents on the starting material can affect the final product yield under optimized conditions.[2][4][5]
Experimental Protocols
Protocol 1: General Lab-Scale Synthesis of Ethyl Chromanone-2-carboxylate via Claisen Condensation
This protocol is a representative procedure for laboratory-scale synthesis and serves as a basis for scale-up considerations.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium ethoxide in anhydrous toluene at 0 °C, add a solution of the substituted 2'-hydroxyacetophenone in anhydrous ethanol dropwise.
-
After the addition is complete, add diethyl oxalate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to cyclization by heating in glacial acetic acid with a catalytic amount of concentrated hydrochloric acid.
-
After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.
-
The crude chromanone-2-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Scale-Up Considerations for Purification by Crystallization
-
Solvent Selection: Perform small-scale solubility studies to identify a suitable solvent or solvent mixture where the chromanone-2-carboxylate has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a suitably sized reactor, dissolve the crude product in the chosen solvent at an elevated temperature with stirring.
-
Cooling Profile: Implement a controlled cooling profile. A slow, linear cooling rate is often preferred to promote the growth of larger, purer crystals and prevent "oiling out".
-
Seeding: Once the solution reaches a state of slight supersaturation, add a small amount of pure seed crystals to induce crystallization.
-
Agitation: Maintain gentle agitation during the cooling and crystallization process to ensure temperature uniformity and prevent solids from settling.
-
Isolation: Isolate the crystalline product by filtration or centrifugation.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a temperature that will not cause degradation.
Visualizations
Caption: General experimental workflow for the synthesis of chromanone-2-carboxylates.
Caption: Troubleshooting workflow for low yield in the Claisen condensation step.
Caption: Decision-making process for purification method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Separation of Fluorinated Chromans
Welcome to the technical support center for chiral HPLC separation of fluorinated chromans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation of fluorinated chroman enantiomers so challenging?
A1: The separation of any enantiomers is inherently difficult because they have identical physical and chemical properties in an achiral environment.[1] Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) to form transient diastereomeric complexes.[1] The introduction of fluorine atoms into the chroman structure can further complicate this process by altering the molecule's polarity, electron distribution, and potential interaction sites (e.g., hydrogen bonding, π-π interactions, and dipole-dipole interactions), which are crucial for chiral recognition.[2] The unique properties of fluorinated compounds can lead to unexpected retention behaviors and selectivities on different stationary phases.[3][4]
Q2: What is the most critical factor to consider when developing a chiral separation method for fluorinated chromans?
A2: The most critical factor is the selection of the appropriate chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.[1][5] However, the specific fluorination pattern of the chroman may necessitate screening a variety of CSPs to find one that provides sufficient selectivity.[6] For fluorinated compounds, pentafluorophenyl (PFP) and other fluorinated stationary phases can also offer alternative selectivities compared to traditional C18 or polysaccharide-based columns.[3][7]
Q3: How does temperature affect the separation of my fluorinated chroman enantiomers?
A3: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[6] Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.[8] However, this is not a universal rule, and in some cases, increasing the temperature can improve peak shape and efficiency, or even reverse the elution order of the enantiomers.[6][9] It is recommended to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[1][10]
Troubleshooting Guides
Issue 1: Poor Resolution or No Separation of Enantiomers
You are injecting your fluorinated chroman sample, but the chromatogram shows a single peak or two peaks with very poor separation.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP does not provide sufficient chiral recognition for your fluorinated chroman. Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, PFP).[1][6] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is not conducive to forming distinct interactions between the enantiomers and the CSP. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (typically n-hexane for normal phase).[1][11] Consider trying different alcohol modifiers, as they can significantly impact selectivity.[5] |
| Lack of Mobile Phase Additives | For acidic or basic fluorinated chromans, the absence of an additive can lead to poor peak shape and resolution. Add a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) for acidic compounds, or a basic additive like diethylamine (DEA) for basic compounds.[1][5] |
| Inappropriate Column Temperature | The current temperature is not optimal for the thermodynamics of the chiral recognition process. Experiment with different temperatures, for instance, by testing at 15°C, 25°C, and 40°C.[1][10] |
| Flow Rate is Too High | High flow rates can reduce the interaction time between the analytes and the CSP. Try reducing the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.[1] |
Experimental Protocol: Initial Screening for a Novel Fluorinated Chroman
-
Column Selection: Select at least two different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).
-
Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v)
-
Screening Solvent B: n-Hexane / Ethanol (90:10, v/v)
-
Additive Stock Solutions: Prepare 1% (v/v) solutions of TFA and DEA in the alcohol being used.
-
-
Screening Procedure:
-
Equilibrate the first column with Screening Solvent A.
-
Inject the fluorinated chroman sample.
-
If the chroman is acidic or basic, add 0.1% of the corresponding additive (TFA or DEA) to the mobile phase and re-inject.
-
Repeat the process with Screening Solvent B.
-
Repeat the entire procedure for the second CSP.
-
-
Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial separation). The combination of CSP and mobile phase that shows the best initial separation should be selected for further optimization.[5]
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to troubleshooting poor or no enantiomeric separation.
Issue 2: Peak Splitting
You observe that a single enantiomer peak is split into two or more smaller peaks.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Injection Solvent Incompatibility | The sample is dissolved in a solvent that is much stronger than the mobile phase.[12] This can cause the peak to distort and split. Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Column Contamination or Void | The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[13] This can cause the sample to travel through different paths, resulting in split peaks.[13] Try back-flushing the column. If the problem persists, the column may need to be replaced.[13] A contaminated guard column can also be the culprit; replace it if necessary. |
| System Dead Volume | Excessive dead volume in the HPLC system (e.g., from poorly connected fittings) can lead to peak splitting.[14] Ensure all fittings are tight and use low-dead-volume components where possible.[14] |
| Co-elution of an Impurity | It's possible that what appears to be a split peak is actually two different components eluting very close together.[13] To test this, try injecting a smaller volume of your sample. If you see two distinct peaks, you will need to further optimize your method to separate the impurity.[13] |
| Column Degradation | For polysaccharide-based chiral columns, prolonged use of aggressive mobile phases or additives can lead to a loss of performance, manifesting as peak splitting.[15] Some immobilized columns can be regenerated using strong solvents like DMF or EtOAc, but this will irreversibly damage coated columns.[15] Always consult the column care manual. |
Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow for diagnosing the cause of peak splitting.
Issue 3: Long Retention Times or No Elution
Your fluorinated chroman is taking a very long time to elute from the column, or it is not eluting at all.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Mobile Phase Too Weak | The mobile phase does not have sufficient elution strength to move the highly retained fluorinated chroman through the column. Increase the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.[5][11] |
| Strong Interactions with the Stationary Phase | The fluorinated chroman may be interacting too strongly with the CSP. For basic analytes, adding a basic modifier like DEA can help to reduce strong interactions with residual silanols on the stationary phase.[5] For acidic analytes, an acidic modifier like TFA can be beneficial.[5] |
| Low Column Temperature | In some cases, lower temperatures can significantly increase retention.[8] Try increasing the column temperature to reduce retention time.[6] |
| Incorrect Mobile Phase for the Stationary Phase | Ensure you are using the correct type of mobile phase (normal phase or reversed-phase) for your column. Using a reversed-phase mobile phase on a normal-phase column, or vice versa, will lead to very long or no elution. |
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bia.si [bia.si]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. researchgate.net [researchgate.net]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Vitride Reduction of Chromene-2-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the vitride (Red-Al®, SMEAH) reduction of chromene-2-carboxylates to the corresponding hydroxymethyl-chromene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Q1: My reaction has a low yield, with a significant amount of unreacted chromene-2-carboxylate starting material remaining. What are the potential causes and how can I resolve this?
A1: Incomplete conversion is a common issue that can stem from several factors:
-
Insufficient Reducing Agent: Each mole of ester requires at least one mole of Vitride (which contains two hydride equivalents) for complete reduction. However, adeventitious moisture in the solvent or on the glassware will consume the reagent. It is advisable to use a modest excess of Vitride to ensure the reaction goes to completion.[1]
-
Low Reaction Temperature: While low temperatures are crucial for controlling selectivity, excessively low temperatures (< -78°C) can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[1] If unreacted starting material is the primary issue, consider allowing the reaction to proceed for a longer duration or slightly raising the temperature (e.g., to -60°C) after the initial addition.
-
Reagent Quality: Vitride solutions can degrade over time if not stored properly under an inert atmosphere. Ensure you are using a fresh or properly stored bottle of the reagent.
Q2: The primary impurity in my product mixture is the over-reduced diol. How can I minimize its formation?
A2: Over-reduction is the most common side reaction when targeting the hydroxymethyl-chromene. The key to minimizing this is controlling the reactivity of the intermediate aldehyde.
-
Low Temperature Control: This is the most critical parameter. The reduction of the intermediate aldehyde to the diol is highly temperature-dependent. Maintaining a very low reaction temperature, typically between -78°C and -70°C, is essential to prevent this subsequent reduction.[2]
-
Reverse Addition: Adding the Vitride solution slowly to the solution of chromene-2-carboxylate (reverse addition) can help maintain a low concentration of the reducing agent in the reaction mixture, which can favor the reduction of the more reactive ester over the intermediate aldehyde.
-
Modified Vitride Reagents: For partial reductions, modified Vitride reagents, where one hydride is replaced by a sterically bulky group like N-methylpiperazine, can be used. These reagents are less reactive and can provide higher selectivity for the aldehyde, thus preventing over-reduction.[2] While the goal here is the alcohol, understanding these principles for controlling reactivity is key.
Q3: I'm observing an unexpected peak in my HPLC analysis after work-up. What could it be?
A3: An unexpected peak could be one of several possibilities:
-
Work-up Byproducts: The quenching of Vitride generates aluminum salts and 2-methoxyethanol.[1] While most of the aluminum salts are removed during the aqueous work-up, some may persist if the work-up is not performed correctly. The 2-methoxyethanol is water-soluble and should be removed with aqueous washes.
-
Ring-Opening Products: Although less common under these conditions, highly reactive reagents can potentially lead to the opening of the pyran ring of the chromene scaffold. This is more likely if the reaction temperature is not well-controlled or if acidic/basic conditions during work-up are too harsh.
-
Solvent Impurities: Ensure that the solvents used are of high purity and that no degradation of the solvent has occurred.
To identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.
Q4: How should I properly quench the reaction to avoid generating impurities?
A4: The quenching step is critical for stopping the reaction and removing aluminum byproducts. A poorly executed quench can lead to emulsions and difficulty in product isolation.
-
Standard Quench: A common and effective method is the Fieser work-up. After the reaction is complete, cool the mixture to 0°C and slowly and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered off.[3]
-
Rochelle's Salt Quench: For reactions that are prone to forming emulsions during work-up, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective. The tartrate chelates the aluminum salts, preventing the formation of gelatinous precipitates and allowing for a clean phase separation.[4]
-
Acidic Quench: An acidic quench (e.g., with dilute HCl) can also be used, but care must be taken if the desired product is acid-sensitive.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vitride reduction of chromene-2-carboxylate?
A1: The optimal temperature is a balance between reaction rate and selectivity. To minimize over-reduction to the diol, a temperature range of -78°C to -70°C is highly recommended, especially during the addition of the reducing agent.[2] Running the reaction at higher temperatures (e.g., 0°C or ambient temperature) will significantly increase the rate of over-reduction.[1]
Q2: What is the best solvent for this reaction?
A2: Vitride is commercially available as a solution in toluene , and this is the most commonly used solvent for these reductions.[6] Toluene is advantageous because it has a wide liquid range, allowing for very low-temperature reactions. Other ethereal solvents like THF can also be used, as Vitride is soluble in them.[7] The choice of solvent can sometimes influence reactivity, but for this specific reduction, toluene is a standard and effective choice.
Q3: How can I monitor the progress of the reaction?
A3: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched (e.g., by adding it to a small amount of ethyl acetate followed by water) and then analyzed. This allows you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction has gone to completion before quenching the entire batch.
Q4: What are the primary impurities I should expect?
A4: The most common impurities are:
-
Unreacted Starting Material (Chromene-2-carboxylate): Due to incomplete reaction.
-
Over-reduced Diol: From the reduction of the desired alcohol product. This is often the most significant impurity to control.
-
2-Methoxyethanol: A byproduct from the Vitride reagent that is removed during aqueous work-up.[1]
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and impurity profile. Disclaimer: The quantitative values presented are illustrative and based on general principles of ester reductions with hydride reagents, as specific comparative data for chromene-2-carboxylate was not available in the searched literature.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature | Relative Reaction Rate | Yield of Desired Alcohol | % Unreacted Starting Material (Illustrative) | % Over-reduced Diol (Illustrative) |
| -78°C | Moderate | Good to High | < 5% | < 2% |
| -20°C | Fast | Moderate | < 1% | 10 - 20% |
| 25°C (Ambient) | Very Fast | Low to Moderate | < 1% | > 30% |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Typical Reaction Temperature | Expected Outcome |
| Toluene | -78°C to 110°C | Standard choice, good for low-temperature control.[6] |
| Tetrahydrofuran (THF) | -78°C to 66°C | Also a good choice, may slightly alter reactivity.[7] |
| Diethyl Ether | -78°C to 35°C | Lower boiling point may be a limitation for some applications. |
Experimental Protocols
Protocol 1: Vitride Reduction of Ethyl Chromene-2-carboxylate
Materials:
-
Ethyl chromene-2-carboxylate
-
Vitride (Red-Al®, ~70% solution in toluene)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask, dropping funnel, thermometer, nitrogen inlet, magnetic stirrer
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Dissolve ethyl chromene-2-carboxylate (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of ester) in the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, charge the dropping funnel with Vitride solution (1.1 eq).
-
Add the Vitride solution dropwise to the stirred ester solution over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it, and analyzing by TLC or HPLC.
-
Once the reaction is complete, quench the reaction at -78°C by the slow, dropwise addition of ethyl acetate to consume excess hydride, followed by the slow addition of methanol.
-
Allow the mixture to warm to 0°C and then slowly add 1 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: HPLC Method for In-process Control and Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench it by adding it to a vial containing ethyl acetate (0.5 mL) and then a drop of water.
-
Dilute the quenched sample with the mobile phase (e.g., 1:1 mixture of A and B) to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC.
Visualizations
Caption: Troubleshooting workflow for Vitride reduction issues.
Caption: Reaction pathway showing impurity formation.
References
- 1. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]
- 2. synhydrid.com [synhydrid.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. Workup [chem.rochester.edu]
- 6. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 7. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide: Enzymatic vs. Chemical Resolution of Methyl 6-Fluorochroman-2-carboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. Methyl 6-fluorochroman-2-carboxylate, a key building block for various pharmaceuticals, presents a common hurdle in this regard: the separation of its racemic mixture. This guide provides an objective comparison of two primary methods for its resolution: enzymatic and chemical approaches, supported by available experimental data and detailed methodologies.
At a Glance: Performance Comparison
| Parameter | Enzymatic Resolution (Esterase-catalyzed) | Chemical Resolution (Diastereomeric Salt Crystallization) |
| Substrate | Racemic this compound | Racemic 6-fluorochroman-2-carboxylic acid |
| Enantiomeric Excess (ee) | >99% for (S)-acid, 95-96% for (R)-acid[1] | Data not available in reviewed literature |
| Overall Yield | 93.5% total mole yield in a sequential batch process[1] | Data not available in reviewed literature |
| Reaction Time | 40 hours for ten sequential batches[1] | Not specified |
| Process Complexity | Biphasic system, requires enzyme immobilization and sequential processing[1] | Involves salt formation, fractional crystallization, and liberation of the free acid[2] |
| Environmental Impact | Generally considered "greener"; avoids harsh chemicals and high temperatures. | Often involves organic solvents and can be polluting.[1] |
Enzymatic Resolution: A Highly Selective and Efficient Approach
Recent advancements have demonstrated a practical and highly efficient enzymatic method for the resolution of racemic this compound (MFCC).[1] This method utilizes two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, to sequentially produce both (S)- and (R)-6-fluorochroman-2-carboxylic acid (FCCA).[1]
The process is conducted in an aqueous-toluene biphasic system. The esterases selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. One of the key advantages of this enzymatic approach is its high enantioselectivity, achieving an enantiomeric excess (ee) of over 99% for the (S)-FCCA and 95-96% for the (R)-FCCA.[1]
Furthermore, an innovative "sequential biphasic batch resolution" using immobilized cells has been developed to enhance productivity. In this setup, after the resolution of one enantiomer, the aqueous phase containing the product is replaced, and the immobilized cells of the other esterase are introduced to resolve the remaining enantiomer. This process has been shown to achieve a high total mole yield of 93.5% over ten batches within 40 hours.[1]
Experimental Workflow: Enzymatic Resolution
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Chroman Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated chroman derivatives, supported by experimental data. We delve into the enhanced biological activities conferred by the strategic introduction of fluorine into the chroman scaffold, a privileged structure in medicinal chemistry.
The substitution of hydrogen with fluorine can significantly alter the physicochemical properties of chroman derivatives, leading to enhanced metabolic stability, improved binding affinity to target proteins, and ultimately, increased therapeutic potency and selectivity.[1] This guide presents a comparative analysis of these effects across antioxidant, antiviral, and enzyme-inhibiting activities.
Comparative Analysis of Biological Activity
To illustrate the impact of fluorination, this section summarizes the biological activities of representative fluorinated chroman derivatives against their non-fluorinated counterparts.
Antioxidant Activity
Fluorination has been shown to enhance the antioxidant activity of flavonoid derivatives, a class of compounds to which many chroman derivatives belong. A direct comparison between 3',4',5'-trihydroxyflavone and its 3-fluorinated counterpart reveals a lower EC50 value for the fluorinated compound, indicating greater potency in radical scavenging.[1]
| Compound | Structure | EC50 (µg/mL) |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33[1] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24[1] |
Antiviral Activity
Fluorinated 2-arylchroman-4-ones have demonstrated significant potential as antiviral agents, particularly against influenza viruses.[2] While a direct comparison with a non-fluorinated analog in the same study is not available, the potent activity of polyfluorinated derivatives highlights the promise of this chemical space.
| Compound | Virus | Activity Metric | Value |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | IC50 | 6 µM[2] |
SIRT2 Inhibition
| Compound | Substitution | Activity (% Inhibition @ 200 µM) | IC50 |
| 7-Fluoro-2-pentylchroman-4-one | 7-Fluoro | 18%[3] | Not Determined |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 6-Chloro, 8-Bromo | 88%[3] | 4.5 µM[3] |
| 6,8-Dibromo-2-pentylchroman-4-one | 6,8-Dibromo | Not Specified | 1.5 µM[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.[6]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared. For the working solution, the stock is diluted to achieve an absorbance of approximately 1.0 at 517 nm.[7]
-
Reaction Mixture: An aliquot of the test compound (dissolved in a suitable solvent) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[1]
Plaque Reduction Assay for Antiviral Activity (Influenza Virus)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).[2]
-
Cell Culture: A monolayer of Madin-Darby Canine Kidney (MDCK) cells is prepared in multi-well plates.[8]
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus.[8]
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with low melting point agarose) containing various concentrations of the test compound.[8]
-
Incubation: The plates are incubated at 37°C for a period that allows for plaque formation (e.g., 72 hours).[8]
-
Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in each well is then counted.[8]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]
Fluorometric SIRT2 Inhibition Assay
This in vitro assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.[9]
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human SIRT2 enzyme, a fluorogenic peptide substrate, a solution of β-nicotinamide adenine dinucleotide (NAD+), and a developer solution.[9]
-
Compound Preparation: Create a dilution series of the test compound in the assay buffer. The final DMSO concentration should be kept low (e.g., not exceeding 1%).[9]
-
Assay Plate Setup: Add the SIRT2 enzyme solution and the test compound dilutions to the wells of a microplate.[9]
-
Reaction Initiation: Add the NAD+ solution to each well to start the enzymatic reaction.[9]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for an additional period (e.g., 30 minutes) at 37°C.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[9]
-
Data Analysis: Subtract the background fluorescence (wells without the enzyme). Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value from the dose-response curve.[2]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The biological effects of chroman derivatives are linked to their interaction with specific cellular pathways. The following diagrams illustrate a key mechanism of action and a typical experimental workflow.
References
- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Methyl 6-fluorochroman-2-carboxylate: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of pharmaceutical intermediates, rigorous purity analysis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 6-fluorochroman-2-carboxylate, a key building block in the synthesis of various therapeutic agents, requires precise and accurate purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] This guide will explore both reversed-phase and chiral HPLC methods tailored for this compound, and compare their performance against two powerful alternatives: Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the specific analytical challenge (e.g., chiral separation). The following table summarizes the key performance characteristics of HPLC, SFC, and qNMR for the analysis of this compound.
| Parameter | HPLC (Reversed-Phase) | HPLC (Chiral) | Supercritical Fluid Chromatography (SFC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Enantioselective interaction with a chiral stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Primary Use | General purity, identification of known and unknown impurities. | Determination of enantiomeric excess and separation of stereoisomers. | Chiral and achiral separations, often with faster run times and reduced solvent consumption.[3][4][5][6] | Absolute purity determination without a specific reference standard of the analyte.[7][8][9][10] |
| Selectivity | High for a wide range of compounds. | Specific for enantiomers. | Orthogonal to reversed-phase HPLC, excellent for chiral separations.[4] | High for structurally distinct molecules. |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.05% | ~0.5% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <2% | <2% | <1% |
| Analysis Time | 15-30 min | 20-40 min | 5-15 min | 10-20 min |
| Solvent Consumption | Moderate to High | Moderate to High | Low | Low |
| "Green" Chemistry | Moderate | Moderate | High | High |
| Strengths | Robust, well-established, versatile. | Essential for chiral purity. | Fast, environmentally friendly, high throughput.[5][11] | Primary method, no need for identical standards, provides structural information.[9][12] |
| Limitations | Organic solvent usage, potential for peak co-elution. | Column cost, method development can be complex. | Requires specialized equipment, may not be suitable for highly polar compounds.[3] | Lower sensitivity than chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method for Purity of this compound (Reversed-Phase)
This method is suitable for the quantification of this compound and the detection of process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Given the fluorinated nature of the analyte, a column with a pentafluorophenyl (PFP) stationary phase could also provide alternative selectivity.[13][14]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile:Water (1:1 v/v) to a final concentration of 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, polysaccharide-based columns are often a good starting point for chroman derivatives.[15][16] (e.g., Amylose or Cellulose-based CSP, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. For acidic or basic impurities, a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can be added to improve peak shape.[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Supercritical Fluid Chromatography (SFC) for Chiral Purity
SFC offers a faster and more environmentally friendly alternative to chiral HPLC.[3][4][5]
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (same as for chiral HPLC).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient Program: Isocratic elution with 15% B.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[7][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
The purity analysis of this compound can be effectively performed using several advanced analytical techniques.
-
Reversed-phase HPLC remains the workhorse for general purity assessment, offering a robust and reliable method for quantifying the main component and detecting impurities.
-
Chiral HPLC is indispensable for determining the enantiomeric purity, which is a critical quality attribute for many chiral drug substances.
-
Supercritical Fluid Chromatography (SFC) presents a compelling alternative to HPLC, particularly for chiral separations, with significant advantages in terms of speed and reduced environmental impact.[5][11]
-
Quantitative NMR (qNMR) serves as a powerful, primary method for determining absolute purity without the need for a specific reference standard of the analyte, providing orthogonal data to chromatographic techniques.[7][9]
For comprehensive characterization and quality control of this compound, a combination of these techniques is often employed. For routine quality control, a validated reversed-phase HPLC method for purity and a chiral method (either HPLC or SFC) for enantiomeric excess would be standard. qNMR is exceptionally valuable for the certification of reference standards and for providing an independent purity value. The selection of the most appropriate method or combination of methods will ultimately depend on the specific regulatory requirements, the stage of drug development, and the available instrumentation.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the 1H and 13C NMR Analysis of Methyl 6-fluorochroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the confirmation of the Methyl 6-fluorochroman-2-carboxylate structure. In the absence of publicly available experimental spectra for the target compound, this guide presents a detailed prediction of its NMR data and compares it with experimental data from a structurally related analog, 2-pentylchroman-4-one. This comparative approach offers valuable insights for researchers working on the synthesis and characterization of novel chroman derivatives.
Structural Confirmation Workflow
The structural elucidation of a novel or synthesized compound like this compound using NMR spectroscopy follows a logical progression. The workflow begins with sample preparation, followed by the acquisition of 1D (¹H and ¹³C) and potentially 2D NMR spectra. The subsequent data processing and analysis involve the examination of chemical shifts, coupling constants, and signal multiplicities to piece together the molecular structure.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the analogous compound, 2-pentylchroman-4-one. The comparison highlights the expected spectral features of the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.05 (dd, J ≈ 8.5, 3.0 Hz) | H-5 | ~171.0 | C=O (ester) |
| ~6.90 (ddd, J ≈ 8.5, 8.5, 3.0 Hz) | H-7 | ~157.0 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~6.80 (dd, J ≈ 8.5, 4.5 Hz) | H-8 | ~148.0 | C-8a |
| ~4.80 (dd, J ≈ 8.0, 4.0 Hz) | H-2 | ~122.0 | C-4a |
| ~3.80 (s) | -OCH₃ | ~116.0 (d, ²JCF ≈ 23 Hz) | C-5 |
| ~2.90 (m) | H-4 | ~115.0 (d, ²JCF ≈ 23 Hz) | C-7 |
| ~2.30 (m) | H-3a | ~114.0 (d, ³JCF ≈ 8 Hz) | C-8 |
| ~2.10 (m) | H-3b | ~75.0 | C-2 |
| ~52.5 | -OCH₃ | ||
| ~25.0 | C-4 | ||
| ~23.0 | C-3 |
Disclaimer: The data in Table 1 is predicted and should be used as a guideline for experimental verification.
Table 2: Experimental ¹H and ¹³C NMR Data for 2-Pentylchroman-4-one
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.85 (ddd, J = 7.8, 1.7, 0.4 Hz, 1H) | Aromatic H | 192.7 | C-4 (C=O) |
| 7.44 (ddd, J = 8.3, 7.2, 1.8, 1H) | Aromatic H | 161.7 | C-8a |
| 7.02–6.91 (m, 2H) | Aromatic H | 135.9 | Aromatic C |
| 4.49–4.35 (m, 1H) | H-2 | 126.9 | Aromatic C |
| 2.72–2.60 (m, 2H) | H-3 | 121.1 | Aromatic C |
| 1.94–1.78 (m, 1H) | Pentyl CH₂ | 121.0 | Aromatic C |
| 1.76–1.62 (m, 1H) | Pentyl CH₂ | 117.9 | Aromatic C |
| 1.61–1.18 (m, 6H) | Pentyl CH₂ | 77.9 | C-2 |
| 0.90 (t, J = 7.0 Hz, 3H) | Pentyl CH₃ | 43.0 | C-3 |
| 34.9 | Pentyl CH₂ | ||
| 31.6 | Pentyl CH₂ | ||
| 24.6 | Pentyl CH₂ | ||
| 22.5 | Pentyl CH₂ | ||
| 14.0 | Pentyl CH₃ |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. ¹H NMR Spectroscopy
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Typical acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
3. ¹³C NMR Spectroscopy
-
The ¹³C NMR spectrum should be acquired on the same spectrometer.
-
A proton-decoupled pulse program is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon atom.
-
Typical acquisition parameters include:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 220 ppm.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or the TMS signal at 0.00 ppm.
By following these protocols and comparing the acquired experimental data with the predicted values and data from analogous structures, researchers can confidently confirm the structure of this compound. The presence of fluorine will introduce characteristic C-F couplings in the ¹³C NMR spectrum, providing further structural confirmation.
Comparative Study of SIRT2 Inhibition: A Focus on Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chroman derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in aging-related diseases such as neurodegeneration and cancer. The performance of these compounds is benchmarked against other notable SIRT2 inhibitors, supported by quantitative experimental data, detailed protocols, and visual representations of relevant biological pathways.
Performance Comparison of SIRT2 Inhibitors
The inhibitory potency of various chroman derivatives and other established SIRT2 inhibitors has been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a direct comparison of their efficacy and selectivity.
| Compound Class | Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition | SIRT3 Inhibition | Reference |
| Chroman Derivatives | 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10% at 200 µM | <10% at 200 µM | [1][2] |
| 8-bromo-6-chloro-2-pentylchroman-4-one (rac-1a) | 4.5 | <10% at 200 µM | <10% at 200 µM | [1][3] | |
| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | Not Reported | Not Reported | [4] | |
| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Not Reported | Not Reported | [4] | |
| 6-bromo-8-chloro-chroman-4-one derivative 6i | Not explicitly stated, potent | Selective for SIRT2 | Selective for SIRT2 | [5] | |
| Alternative Inhibitors | AGK2 | 3.5 | 30 µM (IC50) | 91 µM (IC50) | [6][7] |
| AK-7 | 15.5 | Not Reported | Not Reported | [8] | |
| SirReal2 | 0.140 | Very little effect | Very little effect | [9][10] | |
| TM (Thiomyristoyl) | 0.028 | 98 µM (IC50) | No inhibition at 200 µM | [11][12] | |
| Tenovin-6 | 9 (deacetylation) | 26 µM (IC50, deacetylation) | 67 µM (IC50) | [13][14] |
Experimental Protocols
In Vitro Fluorescence-Based SIRT2 Inhibition Assay
This protocol outlines a common method for determining the enzymatic activity of SIRT2 and the inhibitory potential of compounds like chroman derivatives.
Principle: The assay measures the deacetylation of a fluorogenic substrate by SIRT2. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the SIRT2 activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter group like 7-amino-4-methylcoumarin, AMC)
-
NAD+ (SIRT2 co-substrate)
-
Developer enzyme (e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (chroman derivatives and alternatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate in each well of the microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no SIRT2 enzyme).
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer enzyme solution, which also contains a sirtuin inhibitor like nicotinamide to prevent further deacetylation.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.[13][15][16][17]
Cell-Based α-Tubulin Acetylation Assay
This protocol assesses the ability of SIRT2 inhibitors to function within a cellular context by measuring the acetylation level of α-tubulin, a known SIRT2 substrate.
Principle: Inhibition of SIRT2 in cells leads to an accumulation of acetylated α-tubulin. This increase can be detected and quantified using immunofluorescence microscopy or Western blotting.
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or Western blot equipment
Procedure (Immunofluorescence):
-
Seed cells in a multi-well plate containing coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin in treated versus untreated cells. An increase in fluorescence indicates SIRT2 inhibition.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT2 and a typical experimental workflow for inhibitor screening.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselectivity of Serratia sp. and Pseudomonas sp. Esterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantioselective capabilities of two bacterial esterases: a lipase from Serratia marcescens and a recombinant esterase from Pseudomonas fluorescens. The selection of these enzymes is based on the availability of experimental data demonstrating their utility in the kinetic resolution of chiral molecules, a critical process in the development of single-enantiomer pharmaceuticals.
Executive Summary
Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry due to the often differing physiological effects of stereoisomers. Enzymatic kinetic resolution, employing highly enantioselective enzymes like esterases, is a powerful method for obtaining such compounds. This guide focuses on the comparative performance of esterases from two distinct bacterial genera, Serratia and Pseudomonas, in enantioselective hydrolysis and acylation reactions.
The lipase from Serratia marcescens ECU1010 demonstrates exceptional enantioselectivity in the hydrolysis of trans-3-(4'-methoxyphenyl)glycidic acid methyl ester, a key intermediate in the synthesis of Diltiazem. It consistently yields the remaining substrate with an enantiomeric excess exceeding 97%. The esterase from Pseudomonas fluorescens exhibits high enantioselectivity in the kinetic resolution of α-phenylethanol and its corresponding acetate, with enantiomeric ratios (E-values) greater than 100 and 58, respectively.
This guide presents the available quantitative data for these enzymes in a clear tabular format, details the experimental protocols for their application in kinetic resolution, and provides a visual representation of the general experimental workflow.
Data Presentation: Enantioselectivity Comparison
The following table summarizes the quantitative data on the enantioselectivity of the selected esterases from Serratia marcescens and Pseudomonas fluorescens.
| Enzyme | Source Organism | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess of Substrate (ees) (%) | Enantiomeric Excess of Product (eep) (%) | Enantiomeric Ratio (E) | Reference |
| Lipase | Serratia marcescens ECU1010 | trans-3-(4'-methoxyphenyl)glycidic acid methyl ester | Hydrolysis | ~50 | >97 | Not Specified | High (implied) | [1] |
| Recombinant Esterase (PFE) | Pseudomonas fluorescens | (R,S)-α-phenylethanol | Acylation | Not Specified | Not Specified | Not Specified | >100 | [2] |
| Recombinant Esterase (PFE) | Pseudomonas fluorescens | (R,S)-α-phenylethyl acetate | Hydrolysis | Not Specified | Not Specified | Not Specified | 58 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Enantioselective Hydrolysis using Serratia marcescens Lipase[1]
1. Enzyme Production and Immobilization:
-
Organism: Serratia marcescens ECU1010.
-
Cultivation: The bacterium is cultivated in an optimized medium containing Tween-80 and peptone at 25°C and pH 6.5 to enhance lipase production.
-
Immobilization: The lipase is immobilized on a synthetic adsorption resin (No. 8244) to improve stability and facilitate reuse.
2. Kinetic Resolution of trans-3-(4'-methoxyphenyl)glycidic acid methyl ester:
-
Substrate: Racemic trans-3-(4'-methoxyphenyl)glycidic acid methyl ester.
-
Reaction Conditions: The enantioselective hydrolysis is carried out in an aqueous buffer system.
-
Enzyme Preparation: The immobilized Serratia marcescens lipase is added to the reaction mixture.
-
Monitoring: The reaction progress and enantiomeric excess of the remaining substrate are monitored over time. The reaction is terminated at approximately 50% conversion to achieve high enantiomeric excess of the unreacted substrate.
3. Analytical Method:
-
Technique: The enantiomeric excess of the remaining substrate is determined by chiral High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase conditions were not detailed in the available literature.
Protocol 2: Kinetic Resolution using Pseudomonas fluorescens Esterase (PFE)[2]
1. Enzyme Production and Purification:
-
Expression System: The gene encoding the Pseudomonas fluorescens esterase is expressed in Escherichia coli.
-
Purification: The recombinant esterase (PFE) is purified to homogeneity, resulting in a specific activity of 120 U/mg (using a p-nitrophenylacetate assay).
2. Kinetic Resolution of (R,S)-α-phenylethanol (Acylation):
-
Substrate: Racemic α-phenylethanol.
-
Reaction Type: Enantioselective acylation.
-
Reaction Conditions: The reaction is performed in an organic solvent with an acyl donor (e.g., vinyl acetate). The purified PFE is added to initiate the reaction.
-
Monitoring: The conversion and enantiomeric excesses of the remaining alcohol and the formed ester are monitored by chiral Gas Chromatography (GC).
3. Kinetic Resolution of (R,S)-α-phenylethyl acetate (Hydrolysis):
-
Substrate: Racemic α-phenylethyl acetate.
-
Reaction Type: Enantioselective hydrolysis.
-
Reaction Conditions: The reaction is carried out in an aqueous buffer (pH range 6-9) at a temperature between 30-50°C.
-
Monitoring: The conversion and enantiomeric excesses of the remaining ester and the formed alcohol are monitored by chiral GC.
4. Analytical Method:
-
Technique: Chiral Gas Chromatography (GC) is used to separate and quantify the enantiomers of the substrates and products. The specific column and temperature program were not detailed in the available literature.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the enantioselective reactions described.
Caption: Workflow for Enantioselective Hydrolysis.
Caption: Workflow for Kinetic Resolution.
References
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Drug Intermediates
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a cornerstone of successful pharmaceutical development. The introduction of fluorine into drug intermediates has emerged as a powerful strategy to enhance metabolic stability, thereby improving pharmacokinetic profiles and overall therapeutic potential. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated drug intermediates, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties.[1][2][3] Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, fluorination can block or slow down metabolic pathways, primarily those mediated by cytochrome P450 (CYP450) enzymes.[4][5] This often leads to a longer in vivo half-life, reduced clearance, and improved bioavailability of the drug.[6][7][8]
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes, which are rich in drug-metabolizing enzymes.[9][10][11] The key parameters derived from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[9][12]
The following table summarizes data from various studies, comparing the metabolic stability of fluorinated compounds to their non-fluorinated counterparts.
| Compound Class | Non-Fluorinated Intermediate | t½ (min) | CLint (mL/min/mg or /kg) | Fluorinated Analog | t½ (min) | CLint (mL/min/mg or /kg) | Data Source |
| Indoles | UT-155 (Non-fluorinated indole) | 12.35 | - | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [4] |
| CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [4] | ||||
| Indole | - | - | 5-Fluoroindole (5-FI) | 144.2 | 9.0 | [4] | |
| Quinolines | Non-fluorinated quinoline | Varies | Varies | Fluoroquinolones (e.g., Ofloxacin, Pefloxacin) | Varies (in vivo) | Primarily renal elimination (low metabolism) | [5] |
| Isoquinolines | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide (H substitution) | Not Reported | Not Reported | 7-F substituted analog | Not Reported | Not Reported | [13] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions (e.g., species of liver microsomes, protein concentrations). However, the trend of increased metabolic stability with fluorination within each study is evident.[4]
The Mechanism of Enhanced Stability
The enhanced metabolic stability of fluorinated compounds can be attributed to several factors:
-
Blocking Sites of Metabolism: Fluorine atoms can replace hydrogen atoms at positions susceptible to oxidative metabolism by CYP450 enzymes. The strong C-F bond is significantly more resistant to cleavage than a C-H bond, thus preventing metabolic breakdown.[1][4]
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the molecule.[1][3] This can decrease the molecule's affinity for the active site of metabolizing enzymes.[5]
-
Altered Lipophilicity: Fluorination can modulate the lipophilicity of a compound, which in turn affects its interaction with metabolic enzymes and its distribution in the body.[3][6]
Experimental Protocols
Accurate assessment of metabolic stability is crucial for comparing drug intermediates. The following are detailed methodologies for common in vitro assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a widely used, cost-effective method to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly CYP450s.[9][11][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[10]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Prepare the reaction termination solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound (at a final concentration typically between 0.1 and 1 µM) to the pre-warmed medium and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to the cold termination solution to stop the reaction.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and better represent the in vivo cellular environment.[9][11]
Objective: To determine the metabolic stability of a compound in a more physiologically relevant in vitro system.
Materials:
-
Cryopreserved or fresh hepatocytes (from human, rat, etc.)[12][15]
-
Hepatocyte culture medium
-
Test compound and non-fluorinated analog
-
Incubator with controlled temperature (37°C) and CO2
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Dilute the hepatocytes to the desired cell density in the incubation medium.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect samples at various time points.
-
-
Sample Processing and Analysis:
-
Process the samples to separate the remaining compound from the cells and medium.
-
Quantify the parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: General metabolic pathway of a drug intermediate.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Decision-making flowchart for fluorination strategy.
Conclusion
The strategic incorporation of fluorine is a well-established and highly effective method for enhancing the metabolic stability of drug intermediates. By blocking sites of metabolism and altering electronic properties, fluorination can significantly prolong a compound's half-life and reduce its clearance. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the rational design and development of more robust and efficacious drug candidates. A thorough understanding and application of these principles are essential for navigating the complexities of drug discovery and maximizing the potential for clinical success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. nuvisan.com [nuvisan.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
A Researcher's Guide to Validating the Absolute Configuration of Chiral Chromanes
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and drug discovery. The spatial arrangement of atoms in chiral chromanes, a common scaffold in biologically active natural products and pharmaceuticals, dictates their pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for validating the absolute configuration of chiral chromanes, supported by experimental data and detailed methodologies.
The principal methods for elucidating the absolute stereochemistry of chiral chromanes include single-crystal X-ray crystallography, Electronic Circular Dichroism (ECD) spectroscopy, and Vibrational Circular Dichroism (VCD) spectroscopy. Each technique offers distinct advantages and is subject to specific limitations. The selection of the most appropriate method hinges on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources.
Comparative Analysis of Key Techniques
The following tables summarize the key performance characteristics and requirements of the most common techniques for determining the absolute configuration of chiral chromanes.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. |
| Sample Requirement | High-quality single crystal. | Solution in an IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typically 5-15 mg of recoverable sample. | Dilute solution in a UV-transparent solvent (e.g., methanol, acetonitrile). Requires a chromophore. |
| Key Parameter | Flack parameter (should be close to 0 for the correct configuration).[1][2][3] | Comparison of experimental spectrum with DFT-calculated spectrum. | Comparison of experimental spectrum with TDDFT-calculated spectrum. |
| Data Acquisition Time | Hours to days (including crystal screening and data collection). | 1-12 hours. | Minutes to an hour. |
| Computational Requirement | Structure refinement software. | Density Functional Theory (DFT) calculations for spectral prediction. | Time-Dependent Density Functional Theory (TDDFT) calculations for spectral prediction.[4][5] |
| Advantages | Provides unambiguous, direct determination of the three-dimensional structure. | Applicable to a wide range of molecules in solution, including those without a UV chromophore. Provides conformational information.[6][7][8] | High sensitivity, requires a small amount of sample.[9] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain.[1] Not suitable for non-crystalline materials. | Requires computational resources for spectral prediction. Can be sensitive to solvent and conformational flexibility. | Requires the presence of a suitable chromophore. Can be complex for conformationally flexible molecules. |
Experimental Protocols
Single-Crystal X-ray Crystallography
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of the chiral chromane derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer, typically with Cu-Kα or Mo-Kα radiation.[1] The use of Cu-Kα radiation is often preferred for light-atom structures to enhance the anomalous scattering signal.[1]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated during the refinement process.[2][3] A Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the assigned absolute configuration is correct.[1] Conversely, a value close to 1 suggests the inverted configuration is correct.
Vibrational Circular Dichroism (VCD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution of the chiral chromane in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typical concentrations range from 0.05 to 0.2 M.[10]
-
Spectral Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Multiple scans are typically averaged to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of the chiral chromane using molecular mechanics or other suitable methods to identify all low-energy conformers.
-
DFT Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each stable conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[4][11][12]
-
Boltzmann Averaging: Generate a Boltzmann-weighted average of the calculated VCD spectra based on the relative energies of the conformers to produce the final theoretical spectrum.[13]
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[7][8] If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite of what was modeled.
References
- 1. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Calculation of Electronic Circular Dichroism of a Hexahydroxydiphenoyl-containing Flavanone Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism calculation for natural products | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reduction of Chromene-2-Carboxylates for Researchers and Drug Development Professionals
An objective analysis of common reducing agents for the synthesis of chromen-2-yl)methanol and related derivatives, crucial intermediates in the development of novel therapeutics.
The reduction of the ester functionality in chromene-2-carboxylates to the corresponding primary alcohol, (2H-chromen-2-yl)methanol, is a pivotal transformation in medicinal chemistry. This intermediate serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The choice of reducing agent for this conversion is critical, as it dictates the reaction's efficiency, selectivity, and the profile of any byproducts. This guide provides a comprehensive comparison of four commonly employed reducing agents: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), Diisobutylaluminum Hydride (DIBAL-H), and catalytic hydrogenation, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent for the transformation of a chromene-2-carboxylate to its corresponding alcohol is contingent on the desired outcome, the presence of other reducible functional groups, and considerations of operational simplicity and safety. The following table summarizes the expected performance of each reducing agent based on available experimental data for similar α,β-unsaturated esters.
| Reducing Agent | Product(s) | Yield (%) | Selectivity | Key Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (2H-chromen-2-yl)methanol | High (typically >90%) | Low (can also reduce the C=C bond) | Anhydrous ether or THF, 0 °C to reflux |
| Sodium Borohydride (NaBH₄) | (2H-chromen-2-yl)methanol and/or saturated lactone | Variable, often low for the desired alcohol | Low (prone to 1,4-conjugate addition) | Protic solvents (e.g., ethanol, methanol), often requires elevated temperatures |
| Diisobutylaluminum Hydride (DIBAL-H) | (2H-chromen-2-yl)methanol or 2H-chromene-2-carbaldehyde | High (typically >85%) | High (ester reduction favored over C=C bond) | Anhydrous toluene or hexanes, low temperature (-78 °C) is critical |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Tetrahydrochroman-2-yl)methanol | High (typically >95%) | High for complete saturation | Methanol or ethanol, ambient or elevated pressure of H₂ |
In-Depth Analysis of Reducing Agents
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, to primary alcohols.[1][2] Its high reactivity ensures a high yield of the desired (2H-chromen-2-yl)methanol. However, a significant drawback is its lack of chemoselectivity. In the case of chromene-2-carboxylate, an α,β-unsaturated ester, LiAlH₄ can also reduce the endocyclic C=C double bond, leading to the formation of the saturated tetrahydrochroman-2-yl)methanol as a byproduct.[3] The reaction is highly exothermic and requires strict anhydrous conditions due to its violent reaction with water.[4]
Sodium Borohydride (NaBH₄)
In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent.[5] Under standard conditions, it is generally not reactive enough to reduce esters.[1] However, at elevated temperatures or with a large excess of the reagent, reduction of esters to primary alcohols can be achieved. A major challenge with NaBH₄ in the context of α,β-unsaturated esters like chromene-2-carboxylate is its propensity to undergo 1,4-conjugate addition (Michael addition), which would lead to the reduction of the C=C double bond and the formation of a saturated lactone.[6] This often results in a mixture of products and lower yields of the desired allylic alcohol.
Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a versatile reducing agent that offers a higher degree of selectivity compared to LiAlH₄.[6][7] By carefully controlling the reaction temperature, it is possible to selectively reduce the ester to either the primary alcohol or the aldehyde.[8] At low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage (2H-chromene-2-carbaldehyde).[7] Allowing the reaction to warm to room temperature or using an excess of DIBAL-H will result in the formation of the primary alcohol, (2H-chromen-2-yl)methanol.[8] A key advantage of DIBAL-H is its general inability to reduce isolated carbon-carbon double bonds, thus preserving the chromene ring's unsaturated nature.[9]
Catalytic Hydrogenation
Catalytic hydrogenation, typically employing hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a highly effective method for the reduction of carbon-carbon double and triple bonds.[10] When applied to chromene-2-carboxylate, this method will readily reduce both the endocyclic C=C double bond and the ester functionality, leading to the formation of (tetrahydro-2H-chromen-2-yl)methanol. This method is therefore not suitable for the synthesis of (2H-chromen-2-yl)methanol but is the preferred method for obtaining the fully saturated derivative.
Experimental Protocols
Detailed methodologies for the reduction of a generic ethyl chromene-2-carboxylate are provided below. Researchers should note that optimization of these protocols may be necessary for specific substrates.
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Ethyl chromene-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl chromene-2-carboxylate (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the combined organic filtrate with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (2H-chromen-2-yl)methanol.
Protocol 2: Reduction with Diisobutylaluminum Hydride (DIBAL-H)
Materials:
-
Ethyl chromene-2-carboxylate
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)
-
Anhydrous toluene or hexanes
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of ethyl chromene-2-carboxylate (1 equivalent) in anhydrous toluene at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DIBAL-H solution (2.2 equivalents for conversion to the alcohol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir the biphasic mixture vigorously for 1-2 hours until the layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Workflow
To visualize the transformations and experimental processes, the following diagrams are provided.
Caption: Reaction pathways for the reduction of chromene-2-carboxylate.
Caption: General experimental workflow for reduction reactions.
Conclusion
The choice of reducing agent for the conversion of chromene-2-carboxylates is a critical decision that significantly impacts the outcome of the synthesis. For the selective reduction to the allylic alcohol, DIBAL-H at elevated temperatures offers the best combination of high yield and chemoselectivity, avoiding the reduction of the C=C double bond. While LiAlH₄ provides high yields of the alcohol, its lack of selectivity can lead to undesired side products. NaBH₄ is generally not a suitable reagent due to its low reactivity towards esters and its tendency to promote conjugate addition. For the synthesis of the fully saturated (tetrahydro-2H-chromen-2-yl)methanol, catalytic hydrogenation is the method of choice. Researchers and drug development professionals should carefully consider the specific goals of their synthetic route when selecting a reducing agent for this important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxo-2H-chromen-7-yl 3-methylbutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]
A Comparative Guide to the Dual Antiviral and Anticancer Potential of Novel Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a key structural motif in many naturally occurring compounds, has emerged as a "privileged structure" in medicinal chemistry due to its broad range of biological activities.[1][2] Novel synthetic chromone derivatives are attracting significant attention for their potent anticancer and antiviral properties. This guide provides an objective comparison of the performance of select novel chromone derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic agents.
Comparative Analysis of Biological Activity
The therapeutic potential of a compound is not only defined by its efficacy against a target but also by its safety profile. In the context of anticancer and antiviral drugs, this is often assessed by comparing the concentration at which the compound inhibits the cancer cell growth (IC₅₀) or viral replication (EC₅₀) to the concentration at which it is toxic to normal or host cells (CC₅₀). A higher selectivity index (SI = CC₅₀ / IC₅₀ or CC₅₀ / EC₅₀) indicates a more promising therapeutic window.
Anticancer Activity
Novel chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data presented below is a compilation from various studies, highlighting the potency of these compounds.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3-Styrylchromones | Compound 22 | Human Oral Squamous Carcinoma | - | Doxorubicin | - |
| Epiremisporines | Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | 5-Fluorouracil | - |
| Epiremisporine H | A549 (Lung Cancer) | 31.43 ± 3.01 | 5-Fluorouracil | - | |
| Chromone-Nitrogen Mustards | A specific derivative | MCF-7 (Breast Cancer) | 1.83 | - | - |
| A specific derivative | MDA-MB-231 (Breast Cancer) | 1.90 | - | - | |
| Chromone-2-aminothiazoles | Compound 5i | HL-60 (Leukemia) | 0.25 | - | - |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Antiviral Activity
The antiviral potential of chromone derivatives is a growing area of research, with promising activity reported against a range of viruses.
| Derivative Class | Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Pyranochromones | DCP Analogues (e.g., 5 & 9) | HIV-1 (RTMDR-1 strain) | 0.049 - 0.054 | >15 | >277 - >310 |
| Flavonoids (Chromone Scaffold) | Isoginkgetin | SARS-CoV-2 | 22.81 | >100 | >4.38 |
| 2-Styrylchromones | 4-nitro-2-styrylchromone | Human Rhinovirus 14 | 1.3 | - | - |
| 4-nitro-2-styrylchromone | Human Rhinovirus 1B | 3.9 | - | - |
Note: The lack of comprehensive studies evaluating the same derivatives against both cancer and a wide range of viruses necessitates a compiled data approach. The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of antiviral compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of chromone derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test chromone derivative and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2.5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
-
Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well plates.
-
Virus Incubation: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the chromone derivative for 1-2 hours.
-
Overlay Medium: The virus-drug mixture is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., carboxymethyl cellulose) and the corresponding concentrations of the chromone derivative.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cells are stained with a solution like crystal violet to visualize the plaques.
-
EC₅₀ Calculation: The number of plaques in the treated wells is counted and compared to the untreated control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay for Antiviral Evaluation
To determine the selectivity index, the cytotoxicity of the compounds on the host cells used in the antiviral assay is measured, often using the MTT assay described above. The 50% cytotoxic concentration (CC₅₀) is then determined.
Visualizing Mechanisms of Action
The dual activity of chromone derivatives can often be attributed to their interaction with signaling pathways that are crucial for both cancer cell proliferation and viral replication.
Anticancer Signaling Pathway of Chromone Derivatives
References
Safety Operating Guide
Proper Disposal of Methyl 6-fluorochroman-2-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Methyl 6-fluorochroman-2-carboxylate as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Proper personal protective equipment (PPE) is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is non-negotiable due to the hazardous nature of the compound.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1] |
| Skin and Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To avoid inhalation, which may cause respiratory irritation.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
After skin contact: Wash immediately with plenty of soap and water.[1]
-
After eye contact: Rinse cautiously with water for several minutes.[1]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as special waste, in compliance with all local, state, and federal environmental regulations.[1] Under no circumstances should this chemical be disposed of down the drain.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Hazardous Chemical Waste: this compound".
-
Segregate: Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
Step 2: Containerization
-
Select a Proper Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice. The container must have a secure, screw-on cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Harmful," "Irritant")
-
Your name, department, and contact information.
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Keep Closed: Always keep the waste container securely closed, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted safely, protecting both laboratory personnel and the environment, while maintaining full regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
